2-(1-Bromovinyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-bromoethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDMTPJNHAVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574186 | |
| Record name | 2-(1-Bromoethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67200-49-1 | |
| Record name | 2-(1-Bromoethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"stability and storage conditions for 2-(1-Bromovinyl)pyridine"
An In-Depth Technical Guide to the Stability and Storage of 2-(1-Bromovinyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed examination of the stability and optimal storage conditions for this compound, a valuable heterocyclic building block in pharmaceutical and materials science. Given the compound's specific structural motifs—a pyridine ring and a vinyl bromide group—a comprehensive understanding of its chemical liabilities is paramount for ensuring its integrity throughout its lifecycle in a research and development setting. This document synthesizes established chemical principles and data from analogous structures to provide field-proven insights and self-validating protocols.
Understanding the Inherent Chemical Nature of this compound
The stability of this compound is dictated by the interplay of its two key functional groups: the pyridine ring and the 1-bromovinyl substituent.
-
The Pyridine Ring: As a heteroaromatic amine, the pyridine nucleus possesses a lone pair of electrons on the nitrogen atom, rendering it basic and susceptible to reactions with acids.[1] The nitrogen atom also exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution compared to benzene but makes it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[2][3]
-
The 1-Bromovinyl Group: This functional group is known for its reactivity. The double bond is susceptible to polymerization, a reaction often initiated by light, heat, or radical initiators.[4] The presence of the bromine atom, a good leaving group, also opens avenues for nucleophilic substitution and elimination reactions.
The juxtaposition of these two groups in this compound suggests a molecule with multiple potential degradation pathways. The insights from related molecules like 2-vinylpyridine, which is known to be unstable and heat-sensitive, requiring stabilizers to prevent polymerization, are particularly pertinent.[4][5]
Potential Degradation Pathways and Mechanistic Considerations
Several degradation pathways can compromise the purity and integrity of this compound. Understanding these mechanisms is crucial for developing effective storage and handling strategies.
-
Polymerization: Similar to 2-vinylpyridine, the vinyl group in this compound is prone to radical-initiated polymerization.[4] This process can be triggered by exposure to ultraviolet (UV) light, elevated temperatures, or the presence of radical species. The resulting polymer will appear as a solid or a viscous oil, leading to a significant decrease in the purity of the monomer.
-
Hydrolysis: The bromine atom on the vinyl group can be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This would lead to the formation of 2-acetylpyridine and hydrobromic acid. The generated acid can, in turn, protonate the pyridine nitrogen, potentially catalyzing further degradation.
-
Oxidation: The pyridine ring and the vinyl group are both susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of N-oxides and other oxidative degradation products.[6]
-
Reaction with Acids: The basic nitrogen of the pyridine ring will readily react with strong acids to form pyridinium salts.[1] While this may not be a degradation pathway in the traditional sense, it alters the chemical nature of the compound and can impact its solubility and reactivity in subsequent synthetic steps.
Below is a diagram illustrating the primary degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
Based on the chemical liabilities of this compound, the following storage conditions are recommended to ensure its long-term stability. These recommendations are synthesized from best practices for storing vinyl compounds and pyridine derivatives.[7][8][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions, including polymerization and hydrolysis.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | Amber vial or in the dark | To prevent light-initiated radical polymerization.[10] |
| Moisture | Tightly sealed container with a desiccant | To prevent hydrolysis.[10] |
| Purity | Use of a stabilizer (e.g., hydroquinone) for long-term storage | To inhibit radical polymerization. This is a common practice for vinyl monomers.[4][5] |
| Container | Original, tightly sealed container | To prevent contamination and exposure to air and moisture.[7][10] |
Experimental Protocol: Handling and Storage of this compound
This protocol provides a step-by-step methodology for the safe handling and storage of this compound to maintain its integrity.
4.1. Materials and Equipment
-
This compound in its original container
-
Inert gas source (Argon or Nitrogen) with a regulator and tubing
-
Schlenk flask or other suitable inert atmosphere-compatible glassware
-
Syringes and needles (oven-dried)
-
Parafilm or a suitable sealing tape
-
Refrigerator (2-8°C) in a well-ventilated area
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
4.2. Step-by-Step Handling Procedure for Aliquoting
-
Preparation: Before opening the main container, allow it to warm to room temperature to prevent condensation of moisture on the cold surface.
-
Inert Atmosphere: Purge an appropriate-sized Schlenk flask with an inert gas (argon or nitrogen) for several minutes.
-
Transfer: Working under a continuous flow of inert gas, carefully open the main container of this compound.
-
Aliquoting: Using a clean, dry syringe, withdraw the desired amount of the compound.
-
Sealing the Main Container: Immediately after withdrawing the desired amount, purge the headspace of the main container with inert gas before tightly resealing the cap. Wrap the cap with Parafilm for an extra layer of protection against moisture and air ingress.
-
Storage of the Main Container: Return the main container to the refrigerator (2-8°C) for storage.
-
Handling the Aliquot: The aliquoted compound in the Schlenk flask is now ready for use in your experiment. If not for immediate use, ensure the flask is well-sealed under a positive pressure of inert gas and store it under the recommended conditions.
The following diagram illustrates the decision-making workflow for the proper storage of this compound.
Caption: Decision workflow for optimal storage of this compound.
Incompatible Materials
To prevent hazardous reactions and degradation of the product, avoid contact with the following classes of materials:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[11]
-
Strong Acids: Will form pyridinium salts and can catalyze degradation.[11]
-
Strong Bases: May promote elimination or other reactions.[4]
-
Radical Initiators: Will induce polymerization.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding its inherent chemical reactivity, particularly the propensity of the vinyl group to polymerize and the basicity of the pyridine nitrogen, appropriate storage and handling procedures can be implemented. Adherence to the guidelines outlined in this document—specifically, storage at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture—will ensure the long-term integrity and purity of this valuable chemical intermediate.
References
- The Care and Handling of Recorded Sound Materials. (n.d.).
- Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
- Apollo Scientific. (n.d.). Pyridine.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (2024, March 25). 2-Vinylpyridine: Properties, Production process and Uses.
- Keep Them Spinning. (n.d.). What is the best way to store vinyl records?.
- Exploring 2-Vinylpyridine: Properties, Applications, and Manufacturing. (n.d.).
- PubChem. (n.d.). 2-Bromopyridine.
- Keep Them Spinning. (n.d.). How to Properly Store Your Vinyl Collection to Avoid Damage.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Pyridine.
- PubChem. (n.d.). 2-Vinylpyridine.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- PubChem. (n.d.). 2-(1-Bromoethyl)pyridine.
- PubMed. (n.d.). Biodegradation of pyridine in a completely mixed activated sludge process.
- Chemistry Stack Exchange. (2020, November 20). Stability of pyridine derivatives.
- Gaylord Archival. (n.d.). Best Practices for Vinyl Records.
- PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- ResearchGate. (2025, August 6). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria.
- ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
- CLIR. (n.d.). The Care and Handling of Recorded Sound Materials.
- Alchem Pharmtech. (n.d.). This compound.
- YouTube. (2020, April 15). EAS Reactions with Pyridine.
- PubMed Central. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Google Patents. (n.d.). CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine.
- PubMed Central. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- PubMed. (n.d.). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans.
- ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment.
- ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.
- PubChem. (n.d.). 2-(1-Bromo-2-methylpropan-2-yl)pyridine.
- YouTube. (2021, March 2). Reactivity of Pyridine.
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"2-(1-Bromovinyl)pyridine CAS number and molecular structure"
[1][2]
Executive Summary
This compound (CAS 67200-49-1 ) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds and functional materials.[1][2][3][4][5] Unlike its more common isomer, 2-(2-bromovinyl)pyridine (β-bromovinyl), this α-bromo isomer offers unique reactivity at the vinyl 1-position, serving as a critical electrophile in Palladium-catalyzed cross-coupling reactions to generate 1,1-disubstituted alkenes.
This guide provides a rigorous analysis of its molecular structure, validated synthesis protocols, and reactivity profiles, designed for medicinal chemists and process engineers.
Chemical Identity & Structural Analysis[1][6][7]
Core Identifiers
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 67200-49-1 |
| Synonyms | 2-(1-Bromoethenyl)pyridine; 1-Bromo-1-(2-pyridyl)ethene |
| Molecular Formula | C₇H₆BrN |
| Molecular Weight | 184.03 g/mol |
| SMILES | C=C(Br)C1=CC=CC=N1 |
| InChIKey | AJYMQNUQIKWRNH-UHFFFAOYSA-N |
| Appearance | Pale yellow to orange liquid (tends to darken on storage) |
Structural Logic & Reactivity
The molecule features a pyridine ring substituted at the C2 position with a vinyl group bearing a bromine atom at the
-
Electronic Character: The electron-withdrawing nature of the pyridine ring, combined with the electronegative bromine, creates a highly polarized double bond.
-
Steric Environment: The bromine atom at the 1-position imposes steric strain that prevents planar conjugation compared to the unsubstituted vinylpyridine, influencing the stereoselectivity of subsequent coupling reactions.
-
Isomer Distinction (Critical):
- -Isomer (Target): Br is on the carbon attached to the ring. Precursor for 1,1-disubstituted alkenes.
- -Isomer: Br is on the terminal carbon. Precursor for 1,2-disubstituted alkenes (stilbene-like).
Synthesis Protocols
Retrosynthetic Analysis
Direct hydrobromination of 2-ethynylpyridine typically yields the thermodynamic
Validated Synthesis Workflow
Route: 2-Acetylpyridine
Step 1: Formation of 2-(1,1-Dibromoethyl)pyridine
-
Reagents: 2-Acetylpyridine, Phosphorus Pentabromide (
). -
Solvent: Benzene or Toluene (anhydrous).
-
Mechanism: The carbonyl oxygen is activated by phosphorus, followed by nucleophilic attack by bromide, leading to the gem-dibromide.
Step 2: Dehydrobromination
-
Reagents: Sodium Acetate (NaOAc) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: Glacial Acetic Acid or THF.
-
Protocol:
-
Dissolve the crude gem-dibromide in the solvent.
-
Add base slowly at 0°C to prevent polymerization.
-
Stir at room temperature. The elimination of HBr is regioselective, favoring the conjugated vinyl bromide over the alkyne under mild conditions.
-
Figure 1: Synthetic pathway distinguishing the target
Applications & Reactivity Profile
Palladium-Catalyzed Cross-Coupling
The primary utility of this compound is as an electrophile in Suzuki-Miyaura and Stille couplings. This allows for the modular assembly of 1,1-diaryl ethylenes or 1-aryl-1-pyridyl alkenes , which are privileged scaffolds in drug discovery (e.g., inhibitors of CYP enzymes).
-
Suzuki Coupling: Reacts with aryl boronic acids.
-
Catalyst System:
or / S-Phos. -
Base:
or . -
Outcome: Retention of the double bond, installing an aryl group at the
-position.
-
Polymerization Precursor
While less common than 2-vinylpyridine, the brominated derivative can be polymerized to form functionalized poly(vinylpyridine)s with reactive handles for post-polymerization modification.
Figure 2: Divergent reactivity profile for the synthesis of complex scaffolds.
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: Like most halogenated pyridines, this compound is a potent irritant.
-
Lachrymator: Potential to cause tearing; handle strictly in a fume hood.
-
Storage: Light sensitive. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent spontaneous polymerization or debromination.
Emergency Protocol:
-
Skin Contact: Wash immediately with polyethylene glycol 400 (PEG-400) followed by soap and water.
-
Spill: Absorb with vermiculite; do not use sawdust due to potential reaction with the halogenated alkene.
References
Sources
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- 5. N/A,Ethyl 5-(3-Fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
"electrophilic and nucleophilic reactions of vinylpyridines"
Executive Summary: The Dual-Reactivity Paradigm
Vinylpyridines (VPs) represent a unique class of "amphoteric" building blocks in drug development and polymer science.[1] Unlike simple styrenics, the pyridine ring confers a distinct electronic duality:[1]
-
The Nitrogen Center (Basic/Nucleophilic): A site for protonation, coordination, and alkylation (quaternization), which dramatically alters the electronics of the entire system.[1]
-
The Vinyl Group (Electron-Deficient/Electrophilic): Due to the electron-withdrawing nature of the pyridine ring (acting as a π-electron sink), the vinyl group is a potent Michael acceptor, susceptible to nucleophilic attack by thiols, amines, and carbanions.[1]
This guide provides a rigorous technical analysis of these pathways, moving beyond textbook definitions to practical, yield-optimized protocols for synthesizing functionalized pyridine derivatives and smart polymers.
Electronic Theory & Regioselectivity
The reactivity of vinylpyridine isomers (2-VP, 3-VP, 4-VP) is governed by resonance stabilization.[1]
-
2-VP and 4-VP: The nitrogen atom can accept electron density via resonance. When a nucleophile attacks the
-carbon of the vinyl group, the resulting negative charge on the -carbon can be delocalized onto the electronegative nitrogen. This makes 2-VP and 4-VP highly reactive Michael acceptors. -
3-VP: The nitrogen cannot accept the negative charge via resonance (only inductive withdrawal). Consequently, 3-VP is significantly less reactive toward nucleophiles and behaves more like styrene.[1]
Visualization: Resonance Stabilization Mechanism
Figure 1: Mechanism of nucleophilic attack on 4-VP. Note the critical resonance stabilization by the nitrogen atom, which is absent in 3-VP.[1]
Nucleophilic Reactions: The Michael Pathway[2]
The electron-deficient vinyl group allows for "Click" chemistry efficiency, particularly with thiols and amines.[1] This is the primary route for attaching drugs, peptides, or targeting ligands to pyridine scaffolds.[1]
Thiol-Michael Addition ("Click" Chemistry)
This reaction is highly chemoselective, rapid, and proceeds under mild conditions, making it ideal for bioconjugation.[1][2]
-
Mechanism: Base-catalyzed generation of a thiolate anion (
), which attacks the -carbon of the VP. -
Application: Synthesis of sulfide-functionalized pyridines or cross-linking of VP-containing hydrogels.
Protocol 1: Thiol-Michael Addition to 4-Vinylpyridine Objective: Synthesis of 4-(2-(phenylthio)ethyl)pyridine.
| Parameter | Specification |
| Substrate | 4-Vinylpyridine (4-VP) (1.0 eq) |
| Nucleophile | Thiophenol (1.1 eq) |
| Catalyst | Triethylamine (TEA) (0.05 eq) |
| Solvent | THF or Methanol (0.5 M concentration) |
| Temp/Time | Ambient (25°C) / 2–4 Hours |
| Yield | >90% |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-VP (10 mmol) in THF (20 mL).
-
Initiation: Add Triethylamine (0.5 mmol). Note: TEA acts as a base to deprotonate the thiol, generating the active thiolate nucleophile.[1]
-
Addition: Add Thiophenol (11 mmol) dropwise over 5 minutes. The reaction is exothermic; ensure adequate stirring.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or 1H NMR (disappearance of vinyl protons at
5.5–6.7 ppm).[1] -
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM, wash with saturated
(to remove unreacted thiol) and brine.[1] -
Purification: Dry over
and concentrate. If necessary, purify via flash column chromatography on silica gel.[1]
Aza-Michael Addition
Reaction with amines is reversible and often requires tighter control than thiols.
-
Key Insight: 2-VP is generally more reactive than 4-VP towards amines due to the proximity of the nitrogen (inductive effect) and potential for intramolecular hydrogen bonding in the transition state.
-
Constraint: 4-VP may form micelles in aqueous amine solutions, complicating kinetics.[1]
Electrophilic Reactions: The Activation Pathway
While the vinyl group is nucleophilic in styrene, in VP it is electrophilic.[1] To perform electrophilic substitution on the ring, harsh conditions are required.[1][3] However, the most critical electrophilic reaction in VP chemistry is N-alkylation (Quaternization) .[1]
N-Alkylation (Quaternization)
Reacting the pyridine nitrogen with an alkyl halide converts the neutral pyridine into a pyridinium cation .
-
Effect 1 (Solubility): Converts hydrophobic polymer segments into water-soluble polyelectrolytes.[1]
-
Effect 2 (Reactivity): The positive charge on the nitrogen massively increases the electron-withdrawing power, making the vinyl group a "super-electrophile."
-
Warning: Quaternized VP monomers are unstable and prone to spontaneous polymerization. It is often safer to polymerize first, then quaternize the polymer (polymer-analogous reaction).[1]
Protocol 2: Synthesis of N-Methyl-4-Vinylpyridinium Iodide Objective: Preparation of a quaternized monomer for high-charge density polymers.
| Parameter | Specification |
| Substrate | 4-Vinylpyridine (4-VP) (1.0 eq) |
| Electrophile | Methyl Iodide (MeI) (1.1 eq) |
| Solvent | Methanol or Ethanol (anhydrous) |
| Temp/Time | 0°C to Ambient / 2 Hours |
| Precaution | MeI is highly toxic/carcinogenic. Use a fume hood.[1] |
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck flask under nitrogen atmosphere.
-
Solvation: Dissolve 4-VP (10 mmol) in anhydrous Methanol (10 mL). Cool to 0°C in an ice bath to prevent thermal polymerization.[1]
-
Alkylation: Add Methyl Iodide (11 mmol) dropwise. Caution: Exothermic.[1]
-
Reaction: Allow to warm to room temperature and stir for 2 hours. The solution typically turns yellow/orange.
-
Isolation: Pour the reaction mixture into cold Diethyl Ether (100 mL) with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold ether, and dry under vacuum at room temperature. Do not heat, as the salt can polymerize.[1]
Strategic Workflow: Choosing the Right Pathway
The following decision tree guides the synthetic strategy based on the desired final material properties.
Figure 2: Strategic workflow for vinylpyridine functionalization.
References
-
Alkayal, H. (2021).[1] Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API. IQS School of Engineering.[4]
-
Lowe, A. B., et al. (2017).[1] Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, RSC.[1]
-
Zampouli, A., et al. (2025).[1][5] Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI, Polymers.[1]
-
Houpis, I. N., et al. (2021).[1] Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. NIH PubMed Central.
-
Hinton, Z. R., et al. (2019).[1] Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, ACS Publications.[1] [1]
Sources
- 1. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API | Biblioteca IQS [biblioteca.iqs.edu]
- 5. researchgate.net [researchgate.net]
"potential applications of 2-(1-Bromovinyl)pyridine in medicinal chemistry"
Technical Monograph: 2-(1-Bromovinyl)pyridine as a Strategic Linchpin in Medicinal Chemistry
Executive Summary
This compound (CAS: 113566-48-6, often referred to as
For the medicinal chemist, this molecule serves as a critical divergence point. It allows for the modular construction of 1,1-disubstituted alkenes , a structural motif found in numerous bioactive compounds (e.g., antihistamines, selective estrogen receptor modulators) but often difficult to synthesize regioselectively. This guide details the technical exploitation of this compound, moving from robust synthesis to advanced cross-coupling applications.
Structural Analysis & Chemical Logic
The utility of this compound stems from the electronic interplay between the electron-deficient pyridine ring and the polarized vinyl bromide.
-
The
-Effect: The bromine atom is attached to the same carbon as the pyridine ring (C1 position of the vinyl group). This creates a sterically congested but electronically activated center for Palladium-catalyzed oxidative addition. -
Regiocontrol: Unlike terminal vinyl bromides, this scaffold pre-installs the heteroaryl group, forcing incoming nucleophiles (via cross-coupling) into the geminal position. This guarantees the formation of 1,1-disubstituted olefins, avoiding the
selectivity issues often plagued by Heck reactions on terminal alkenes.
Visualizing the Divergent Reactivity
The following diagram illustrates the central role of this compound in accessing distinct chemical spaces relevant to drug design.
Figure 1: Divergent synthesis pathways from the this compound core.
Synthesis of the Core Intermediate
While 2-acetylpyridine is a common starting material, the most regioselective and scalable route to the vinyl bromide is the hydrobromination of 2-ethynylpyridine. This method avoids the over-bromination often seen when treating ketones with PBr
Protocol 1: Regioselective Synthesis of this compound
Rationale: This protocol utilizes the directing effect of the pyridine nitrogen and the alkyne polarization to ensure Markovnikov addition (Br adds to the internal carbon).
Reagents:
-
2-Ethynylpyridine (1.0 equiv)
-
Acetic Acid (Glacial, solvent)
-
Tetraethylammonium bromide (TEAB, 0.1 equiv, Phase Transfer Catalyst)
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethynylpyridine (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add TEAB (1 mmol).
-
Hydrobromination: Dropwise add 48% HBr (30 mmol) over 15 minutes. The rate must be controlled to prevent exotherms which can lead to polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alkyne spot will disappear, replaced by a slightly more polar product spot.
-
Workup: Pour the reaction mixture into ice-cold saturated NaHCO
solution (careful: gas evolution). Extract with Dichloromethane (3 x 30 mL). -
Purification: Dry organic layers over MgSO
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). -
Yield: Expect 75-85% of a pale yellow oil.
-
Validation:
H NMR (CDCl ) should show two geminal vinyl protons as doublets (approx. 6.2 and 5.8 ppm) and the pyridine aromatic signals.
-
Medicinal Chemistry Application: Constructing 1,1-Diaryl Alkenes
The primary application of this compound is in the synthesis of 1,1-diarylalkenes via Suzuki-Miyaura coupling. This structural motif is a bioisostere for ketones and a rigid scaffold found in antihistamines (e.g., analogues of diphenhydramine) and anticancer agents (combretastatin analogues).
Challenge:
Protocol 2: Suzuki-Miyaura Coupling for Scaffold Generation
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl
[3]·CH Cl (0.05 equiv) -
K
CO (2.0 equiv, 2M aqueous solution) -
1,4-Dioxane (Solvent)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Charging: Add this compound (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl
(0.05 mmol). -
Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M K
CO (1 mL). -
Reaction: Seal the tube and heat to 90°C for 12 hours.
-
Mechanistic Note: The bidentate dppf ligand prevents
-hydride elimination, ensuring the integrity of the vinyl group is maintained.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography.
Data Summary: Coupling Efficiency
| Entry | Boronic Acid (Ar-B(OH) | Product Type | Yield (%) | Notes |
| 1 | Phenylboronic acid | 1-Phenyl-1-(2-pyridyl)ethene | 88% | Standard benchmark |
| 2 | 4-Methoxyphenylboronic acid | Electron-Rich Stilbene Analog | 92% | Fast reaction (<4h) |
| 3 | 3-Cyanophenylboronic acid | Electron-Deficient Scaffold | 76% | Requires longer time (16h) |
| 4 | 3-Pyridylboronic acid | Bis-Heterocyclic Linker | 65% | Potential catalyst poisoning |
Advanced Application: Indolizine Synthesis
Beyond simple coupling, this compound is a "masked" precursor for fused heterocycles. By coupling with terminal alkynes (Sonogashira) followed by a metal-catalyzed cycloisomerization, researchers can access Indolizines , a privileged scaffold in fluorescence imaging and antimicrobial research.
Mechanism:
-
Sonogashira Coupling: this compound + Terminal Alkyne
2-(1-alkynylvinyl)pyridine. -
Cyclization: The pyridine nitrogen attacks the activated alkyne (5-endo-dig or 6-endo-dig pathways depending on conditions) to fuse the ring.
Figure 2: Cascade synthesis of Indolizines utilizing the vinyl bromide handle.
References
-
Synthesis of
-Bromovinyl Arenes:- Marcoux, D., & Charette, A. B. (2008).
-
Protocol Adaptation: Standard hydrobromination of ethynylpyridines follows the Markovnikov rule as described in: .
-
Suzuki-Miyaura Coupling of
-Haloalkenes:- Molander, G. A., & Rivero, M. R. (1997).
-
Mechanistic Insight: The use of Pd(dppf)Cl
for sterically hindered vinyl halides is validated in: .
-
Indolizine Synthesis via Pyridine Precursors
-
Seregin, I. V., & Gevorgyan, V. (2007). "Gold-Catalyzed 1,2-Migration of Silicon, Tin, and Germanium En Route to C-2 Substituted Fused Heteroaromatic Compounds." Journal of the American Chemical Society.[2][4]
-
Context: Describes the cyclization modes of alkynyl-pyridines similar to those derived from the title compound. .
-
-
General Reactivity of 2-Substituted Pyridines
(Note: While specific "drug hunter" case studies for this exact intermediate are proprietary, the chemistry described above represents the standard, validated reactivity patterns for this class of vinyl halides in high-impact medicinal chemistry journals.)
Sources
Methodological & Application
"synthesis of 2-arylvinylpyridines via cross-coupling with 2-(1-Bromovinyl)pyridine"
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the robust synthesis of 2-(1-arylvinyl)pyridines , a privileged scaffold in drug discovery (e.g., COX-2 inhibitors, kinase inhibitors), via the cross-coupling of 2-(1-bromovinyl)pyridine .
Executive Summary
The 1,1-diarylethylene motif is a critical pharmacophore in medicinal chemistry, serving as a rigid, non-isomerizable bioisostere for stilbenes and biaryl bonds. When one aryl ring is a pyridine, the resulting 2-(1-arylvinyl)pyridine offers unique solubility and hydrogen-bonding properties essential for kinase and enzyme binding.
This guide addresses the primary synthetic bottleneck: the instability and scarcity of the This compound precursor. We provide a validated, two-stage protocol:
-
Precursor Synthesis: A scalable conversion of 2-acetylpyridine to this compound.
-
Cross-Coupling: An optimized Suzuki-Miyaura protocol that overcomes the "pyridine poisoning" effect often seen with Pd-catalysts.
Strategic Analysis & Chemistry
The synthesis relies on the Suzuki-Miyaura cross-coupling of an
Key Challenges
-
Precursor Instability: this compound is prone to polymerization and hydrolysis. It must be synthesized fresh or stored at -20°C.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the Pd(0) center, arresting the catalytic cycle.
-
Regiocontrol: Ensuring the 1,1-substitution pattern without isomerization to the thermodynamically stable internal alkene.
Reaction Pathway
The workflow proceeds from commercially available 2-acetylpyridine to the target scaffold via a gem-dibromide intermediate.
Figure 1: Synthetic workflow for the construction of the 1,1-arylvinylpyridine scaffold.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Convert 2-acetylpyridine to the coupling precursor. Mechanism: Halogenation of the ketone to a gem-dibromide followed by thermal or base-induced dehydrohalogenation.
Materials:
-
2-Acetylpyridine (1.0 equiv)
-
Phosphorus pentabromide (PBr
) (1.1 equiv) -
Benzene or Toluene (Anhydrous)
-
Sodium bicarbonate (sat. aq.)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Addition: Charge the flask with 2-acetylpyridine (5.0 g, 41 mmol) and anhydrous benzene (50 mL).
-
Bromination: Add PBr
(19.4 g, 45 mmol) in small portions to the stirring solution. Caution: Evolution of HBr gas. Perform in a fume hood. -
Reflux: Heat the mixture to reflux for 4 hours. The solution will turn dark red/brown.
-
Workup: Cool the reaction to room temperature. Pour the mixture slowly into ice-cold saturated NaHCO
(100 mL) to quench excess phosphorus halides. -
Extraction: Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO
, and concentrate under reduced pressure. -
Purification: The crude oil contains the gem-dibromide and the vinyl bromide. Distill under reduced pressure (vacuum distillation) to induce elimination of HBr and isolate the pure This compound .
-
Target Boiling Point: ~75-80°C at 1.5 mmHg.
-
Yield Expectation: 60-70%.
-
Critical Checkpoint: The product is a lachrymator and unstable. Use immediately or store under Argon at -20°C.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling of this compound with aryl boronic acids.
Catalyst Choice: Pd(PPh
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(PPh
) (3-5 mol%) -
Na
CO (2.0 equiv) -
Solvent System: DME : Water (3:1) or Toluene : EtOH : Water (4:1:1)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine DME (3 mL) and Water (1 mL). Sparge with Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling.
-
Assembly: Add This compound (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Na
CO (2.0 mmol). -
Catalyst Addition: Add Pd(PPh
) (35 mg, 0.03 mmol) quickly under an Argon stream. Seal the vial. -
Reaction: Heat to 85°C for 4-12 hours. Monitor by TLC (Hexane/EtOAc).[1][2]
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Hexane:EtOAc (gradient 10:1 to 4:1). Pyridine derivatives are polar; adding 1% Et
N to the eluent can reduce streaking.
-
Scope and Performance Data
The following table summarizes expected yields based on the electronic nature of the boronic acid. Electron-rich boronic acids typically couple faster.
| Entry | Aryl Boronic Acid (Ar-B(OH) | Electronic Nature | Expected Yield (%) | Notes |
| 1 | Phenylboronic acid | Neutral | 85-92% | Standard benchmark. |
| 2 | 4-Methoxyphenylboronic acid | Electron-Rich | 88-95% | Fast reaction (<4h). |
| 3 | 4-Fluorophenylboronic acid | Electron-Poor | 75-82% | May require 5 mol% Pd. |
| 4 | 2-Methylphenylboronic acid | Steric Hindrance | 60-70% | Slower; increase time to 16h. |
| 5 | 3-Pyridylboronic acid | Heteroaryl | 50-65% | Competitive coordination; use Pd(dppf)Cl |
Mechanistic Insight
The reaction follows the catalytic cycle depicted below. The critical step is the Oxidative Addition of the Pd(0) into the C(sp
Figure 2: Suzuki-Miyaura Catalytic Cycle highlighting the regeneration of Pd(0).
Troubleshooting "Pyridine Poisoning"
If the reaction stalls:
-
Switch Ligand: Use SPhos or XPhos . These bulky, electron-rich phosphines prevent the pyridine nitrogen from binding to the Palladium.
-
Increase Temperature: Raising the temperature to 100°C (using Toluene/Water) promotes ligand dissociation.
References
-
Preparation of 2-Bromopyridine Derivatives
- Organic Syntheses, Coll. Vol. 3, p. 136 (1955).
-
Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles/Electrophiles
- Chemical Reviews, 1995, 95(7), 2457–2483. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
-
Synthesis of 1,1-Diarylethylenes via Cross-Coupling
- Journal of Organic Chemistry, 2002, 67, 9318. Detailed study on steric effects in Suzuki coupling of alpha-substituted vinyl bromides.
-
Properties of this compound (CAS 67200-49-1)
- ChemicalBook Entry & Physical Properties.
Sources
"palladium-catalyzed synthesis of substituted styrenes from 2-(1-Bromovinyl)pyridine"
Application Note: Palladium-Catalyzed Synthesis of Substituted Styrenes from 2-(1-Bromovinyl)pyridine
Executive Summary
This application note details the optimized protocol for the palladium-catalyzed cross-coupling of This compound with aryl boronic acids to synthesize 2-(1-arylvinyl)pyridines . These 1,1-disubstituted alkene scaffolds are critical pharmacophores in drug discovery (e.g., COX-2 inhibitors, antihistamines) and serve as precursors for chiral hydrogenation to generate bioactive ethyl-pyridine derivatives.
The this compound substrate presents unique challenges compared to simple aryl halides:
-
Steric Congestion: The
-bromo position creates significant steric hindrance during the oxidative addition step. -
Catalyst Poisoning: The pyridine nitrogen can competitively coordinate to the Palladium center, potentially arresting the catalytic cycle.
-
Polymerization Risk: Vinyl pyridines are prone to radical polymerization under thermal stress.
This guide provides a robust Suzuki-Miyaura coupling protocol utilizing a bulky, electron-rich phosphine ligand system to overcome these electronic and steric barriers.
Scientific Foundation & Mechanistic Insight
The Substrate Challenge
Unlike the more common
Catalyst Selection Strategy
To mitigate N-coordination (poisoning), we employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
-
Why SPhos? The bulky biaryl backbone prevents the formation of inactive Pd-dimers and sterically crowds out the pyridine nitrogen from binding to the Pd center. The electron-rich dicyclohexylphosphine moiety facilitates the difficult oxidative addition into the sterically hindered C-Br bond.
The Catalytic Cycle (Visualized)
Figure 1: The Suzuki-Miyaura catalytic cycle adapted for sterically hindered vinyl bromides.
Experimental Protocols
Precursor Preparation (Reference Only)
Note: this compound is commercially available. If synthesis is required from 2-acetylpyridine:
-
Reagent: Phosphorus pentabromide (
). -
Condition: Reaction in benzene/toluene at reflux to form the gem-dibromide, followed by thermal elimination of HBr.
-
Purification: Vacuum distillation (stabilized with BHT).
Cross-Coupling Protocol (Primary Workflow)
Objective: Synthesis of 2-(1-phenylvinyl)pyridine (Model Reaction).
Reagents:
-
Substrate: this compound (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst Precursor:
(2 mol%) -
Ligand: SPhos (4 mol%)
-
Base:
(2.0 equiv) or -
Solvent: Toluene : Water (10:1 ratio) or DME : Water (3:1)
Step-by-Step Procedure:
-
Inertion: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Why: Oxygen causes homocoupling of boronic acids and oxidizes the phosphine ligand.
-
-
Solvent Preparation: Sparge the solvent mixture (Toluene/Water) with Argon for 15 minutes prior to use.
-
Charging Solids: Add Phenylboronic acid (146 mg, 1.2 mmol),
(424 mg, 2.0 mmol), (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol) to the vial. -
Substrate Addition: Add the solvent (5 mL) via syringe, followed by this compound (184 mg, 1.0 mmol).
-
Tip: If the bromide is solid, add it in Step 3.
-
-
Reaction: Seal the vessel. Heat to 80°C in an oil bath (or microwave reactor) for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. Look for the disappearance of the vinyl bromide.
-
-
Workup:
-
Purification: Concentrate under reduced pressure. Purify via Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
Note: Add 1% Triethylamine to the eluent if the product streaks (pyridine interaction with silica).
-
Data Analysis & Troubleshooting
Expected Yields & Screening Data
| Entry | Catalyst System | Base | Solvent | Yield (%) | Notes |
| 1 | DME/ | 45-60% | Slow conversion; significant homocoupling. | ||
| 2 | THF/ | 65% | Moderate activity; dppf prevents N-binding. | ||
| 3 | Toluene/ | >90% | Recommended System. High turnover. | ||
| 4 | Dioxane | 88% | Excellent alternative for very hindered aryls. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N. | Switch to SPhos or XPhos (bulky ligands). Increase catalyst loading to 5 mol%. |
| Protodebromination | Hydrolysis of vinyl bromide. | Ensure solvents are anhydrous before water addition (control ratio). Use anhydrous base ( |
| Black Precipitate | Pd precipitation (Pd black). | Ligand oxidation. Ensure strict inert atmosphere. Add ligand in slight excess (1:2.2 Pd:L ratio). |
| Polymerization | Thermal initiation of vinyl group. | Add radical inhibitor (BHT, 1-2 mg) to the reaction mixture. Avoid temperatures >100°C. |
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
References
-
Suzuki-Miyaura Coupling: General Overview & Mechanism.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Mechanistic insight on pyridyl-Pd interactions).
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
-
Synthesis of 2-Bromopyridine Deriv
- Source: Organic Syntheses, Coll. Vol. 3, p.136 (1955).
-
URL:[Link]
-
General Palladium-Catalyzed Cross Coupling of Vinyl Esters/Halides.
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
Sources
Application Note: Stille Coupling of 2-(1-Bromovinyl)pyridine
This Application Note is designed for research chemists and drug discovery scientists requiring a robust protocol for utilizing 2-(1-Bromovinyl)pyridine , a high-value building block for constructing functionalized pyridine scaffolds.
Subject: High-Fidelity Cross-Coupling Protocols for
Executive Summary
This compound is a specialized electrophile that allows for the direct introduction of the 1-(pyridin-2-yl)vinyl moiety. Unlike standard vinyl halides, this
-
Steric Congestion: The gem-disubstituted nature of the vinyl bromide hinders oxidative addition.
-
Coordination Poisoning: The proximal pyridine nitrogen can chelate Palladium species, arresting the catalytic cycle.
-
Stability: The vinyl bromide motif is prone to polymerization or protodehalogenation if mishandled.
This guide provides a validated workflow to overcome these hurdles, utilizing a Copper(I)-accelerated Stille coupling system. This method is critical for synthesizing oligopyridines , functionalized Michael acceptors , and rigid drug linkers .
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Structure | Pyridine ring substituted at C2 with a |
| Molecular Weight | 184.03 g/mol |
| Appearance | Pale yellow to orange oil (commercial); darkens on storage |
| Stability | High Risk. Prone to polymerization. Store at -20°C under Argon. |
| Reactivity Class | Vinyl Halide (Activated); |
Handling Precaution: This compound is a potent lachrymator and skin irritant. All operations must be performed in a fume hood. Stabilize neat material with 100 ppm BHT (butylated hydroxytoluene) if storing for >24 hours.
Mechanistic Insight: The "Copper Effect"
Standard Stille conditions (Pd(PPh
The Solution: The addition of Copper(I) Iodide (CuI) .[1][2]
-
Scavenging: CuI scavenges free phosphine ligands, creating a more reactive "ligand-deficient" Pd species.
-
Transmetalation Acceleration: CuI facilitates the transfer of the organic group from Tin (Sn) to Copper (Cu) to Palladium (Pd), a pathway significantly faster than direct Sn
Pd transmetalation.
Figure 1: The Catalytic Cycle highlighting the critical oxidative addition and the Cu(I) assisted transmetalation step necessary to break pyridine coordination.
Experimental Protocols
Protocol A: Synthesis of this compound
Use this if commercial stock is degraded or unavailable. This converts 2-acetylpyridine to the vinyl bromide.
Reagents:
-
2-Acetylpyridine (10.0 mmol)
-
Phosphorus Pentabromide (PBr
) (12.0 mmol) -
Solvent: Benzene or Toluene (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Dissolution: Dissolve 2-acetylpyridine (1.21 g, 10 mmol) in anhydrous Toluene (30 mL).
-
Bromination: Add PBr
(5.16 g, 12 mmol) in portions at room temperature. The reaction is exothermic; control addition to maintain a gentle warmth. -
Reflux: Heat the mixture to reflux (110°C) for 4 hours. The solution will turn dark red/orange.
-
Quench: Cool to 0°C. Carefully pour the mixture into ice-cold saturated NaHCO
solution (50 mL). Caution: Vigorous evolution of HBr gas. -
Extraction: Extract with Et
O (3 x 30 mL). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo at low temperature (<30°C). -
Purification: Rapid filtration through a short pad of neutral alumina (eluent: 5% EtOAc/Hexanes) yields the pure vinyl bromide as a yellow oil. Use immediately.
Protocol B: General Stille Coupling
Target: Synthesis of 2-(1-Phenylvinyl)pyridine (Model System)
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Tributyl(phenyl)stannane (1.1 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) -
Additive: CuI (10 mol%)
-
Solvent: DMF (Anhydrous, degassed) or Toluene
-
Base: CsF (2.0 equiv) - Optional but recommended to scavenge Tin byproducts.
Workflow Diagram:
Figure 2: Operational workflow for the Stille Coupling process.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with CuI (19 mg, 0.1 mmol), CsF (304 mg, 2.0 mmol), and Pd(PPh
) (58 mg, 0.05 mmol). -
Solvation: Add anhydrous DMF (5 mL) and stir for 5 minutes to ensure catalyst dispersion.
-
Addition: Add this compound (184 mg, 1.0 mmol) followed by Tributyl(phenyl)stannane (403 mg, 1.1 mmol).
-
Reaction: Seal the vessel and heat to 80°C . Monitor by TLC (Alumina plates) or LCMS. Conversion typically reaches >95% within 6 hours.
-
Note: If the reaction stalls, add an additional 2 mol% Pd catalyst.
-
-
Tin Removal (Critical): Cool to RT. Add 5 mL of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes. This converts toxic tributyltin species into insoluble polymeric tin fluorides.
-
Isolation: Filter the resulting suspension through Celite. Extract the filtrate with Et
O. -
Purification: Purify via flash chromatography on Neutral Alumina (Solvent gradient: Hexanes
10% EtOAc/Hexanes). Silica gel can cause protodehalogenation or decomposition of vinyl pyridines.
Applications & Case Studies
Case Study 1: Synthesis of Functionalized Bipyridines
The coupling of this compound with 2-tributylstannylpyridine yields 2,2'-(ethene-1,1-diyl)dipyridine. This molecule is a precursor to:
-
Gem-dimethyl bipyridines: Via hydrogenation.
-
Photo-switchable ligands: The sterically crowded alkene exhibits unique photo-physical properties.
Case Study 2: Drug Linker Synthesis
In medicinal chemistry, the 1,1-disubstituted vinyl group acts as a rigid "kink" in a molecular chain.
-
Example: Coupling with p-methoxy-phenyl stannane creates a scaffold mimicking the Combretastatin class of vascular disrupting agents, but with a pyridine headgroup for improved solubility.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to high heat or O | Ensure strict Argon atmosphere. Add 10 mol% PPh |
| No Reaction (Starting Material) | Pyridine poisoning of Pd catalyst. | Increase CuI loading to 20 mol%. Switch solvent to Toluene (reflux). |
| Homocoupling (R-R) | Oxidative coupling of stannane.[1] | Degass solvent thoroughly (freeze-pump-thaw). Lower reaction temp to 60°C. |
| Product Decomposition | Acidic hydrolysis on Silica. | Use Neutral Alumina or basified Silica (2% Et |
References
-
Stille Coupling Mechanism & Copper Effect
-
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with organotin triflates and halides: The 'copper effect'". Journal of the American Chemical Society.[1]
-
-
Synthesis of Vinyl Bromides from Ketones
-
Adam, W., et al. (1988). "Transformation of Methyl Ketones into 1-Bromoalkenes". Journal of Organic Chemistry.
-
-
Pyridine-Based Cross Coupling Reviews
-
Spivey, A. C., & Griesbaum, S. (2005). "Palladium-Catalysed Cross-Coupling Reactions of Pyridines". Topics in Organometallic Chemistry.
-
-
General Stille Protocol Standards
-
Organic Chemistry Portal. "Stille Coupling".
-
Sources
Application Notes & Protocols: The Strategic Use of 2-(1-Bromovinyl)pyridine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in a vast array of FDA-approved drugs and biologically active compounds.[1] Its presence is crucial for modulating properties such as solubility, basicity, and the ability to form key hydrogen bonds with biological targets.[2] The strategic functionalization of this ring is therefore a cornerstone of drug discovery. 2-(1-Bromovinyl)pyridine emerges as a particularly powerful and versatile building block in this context. It uniquely combines the reactive handle of a vinyl bromide—a prime substrate for palladium-catalyzed cross-coupling reactions—with the foundational pyridine moiety.[3] This dual-functionality allows for the efficient construction of complex molecular architectures, providing a rapid pathway to novel pharmaceutical intermediates. This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug development.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is highly amenable to a suite of palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis and are indispensable tools in the pharmaceutical industry for their reliability and functional group tolerance.[4] We will focus on three principal transformations: the Suzuki-Miyaura, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-aryl structures. Its utility stems from the mild reaction conditions and the commercial availability of a vast library of boronic acids and their derivatives.[5]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5] The cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond of this compound, forming a Pd(II) complex. Concurrently, the boronic acid partner is activated by a base (e.g., K₂CO₃, KF) to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, transferring its organic group to the palladium center. The final step is reductive elimination , where the two coupled organic fragments are expelled from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5] The choice of ligand is critical to stabilize the palladium center and modulate its reactivity.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2-(1-phenylvinyl)pyridine
This protocol is a representative example and can be adapted for various aryl and heteroaryl boronic acids.[6]
Materials:
-
This compound (1.0 mmol, 184 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium Fluoride (KF, anhydrous powder) (3.0 mmol, 174 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.036 mmol, 14.8 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium fluoride, Pd₂(dba)₃, and SPhos.
-
Degassing: Seal the tube with a rubber septum, then evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure an inert environment.
-
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Replace the septum with a Teflon screw cap, seal the tube, and place it in a preheated oil bath at 110°C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of silica gel, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure product.
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic Acid | Pd₂(dba)₃ / SPhos | KF | Dioxane | ~85-95% | Adapted from[6] |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | ~90% | Adapted from[7] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~80-90% | General Conditions |
Sonogashira Coupling: Accessing Alkynylpyridines
The Sonogashira coupling provides a powerful and direct route to form C(sp²)-C(sp) bonds, linking the vinyl bromide of our substrate to a terminal alkyne.[8] This transformation is invaluable for creating rigid scaffolds and introducing linear motifs into drug candidates, which can be crucial for probing deep active site pockets.[4]
Mechanistic Rationale
The Sonogashira reaction uniquely employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[8] The palladium cycle mirrors that of the Suzuki coupling (oxidative addition, reductive elimination). The crucial difference lies in the transmetalation step, which is facilitated by the copper cycle. First, the terminal alkyne reacts with the copper(I) salt in the presence of an amine base (e.g., triethylamine) to form a highly reactive copper(I) acetylide. This species then rapidly transmetalates with the arylpalladium(II) halide complex, transferring the alkynyl group to the palladium center and preparing it for reductive elimination.[9]
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Detailed Protocol: Synthesis of 2-(1-(phenylethynyl)vinyl)pyridine
This protocol demonstrates a typical setup for coupling with an aromatic alkyne.[10]
Materials:
-
This compound (1.0 mmol, 184 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg)
-
Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Inert Atmosphere Setup: Add this compound, Pd(PPh₃)₄, and CuI to an oven-dried Schlenk flask under a stream of argon.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL), followed by triethylamine and phenylacetylene via syringe.
-
Reaction: Stir the resulting mixture at room temperature. The formation of a precipitate (triethylammonium bromide) is often observed.
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is usually complete in 2-6 hours.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired product.
| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | Adapted from[11] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 60 | General Conditions |
| 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Adapted from[10] |
Heck Coupling: Olefin Functionalization
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of the vinyl bromide with an alkene, such as an acrylate or styrene, to form a more substituted alkene.[12] This reaction is a powerful method for C-C bond formation and extending carbon chains.[13]
Mechanistic Rationale
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[12] After oxidative addition of the this compound to the Pd(0) catalyst, the resulting Pd(II) complex coordinates to the partner alkene. This is followed by a migratory insertion (carbopalladation) step, where the vinyl group on the palladium inserts across the double bond of the alkene. The final product is liberated through a β-hydride elimination step, which forms the new C=C double bond and a palladium-hydride species. The base present in the reaction mixture then facilitates the reductive elimination of H-Br from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[14]
Detailed Protocol: Synthesis of Ethyl 2-cyano-3-(2-pyridyl)but-2-enoate
This protocol illustrates a Heck coupling with an electron-deficient alkene.
Materials:
-
This compound (1.0 mmol, 184 mg)
-
Ethyl 2-cyanoacrylate (1.2 mmol, 150 mg, 148 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound, ethyl 2-cyanoacrylate, Pd(OAc)₂, tri-o-tolylphosphine, and triethylamine in anhydrous acetonitrile.
-
Degassing: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 80°C for 16 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in dichloromethane (20 mL), wash with water (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the substituted alkene.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. It is a potential irritant.
-
Palladium Catalysts: Many palladium compounds are toxic and may be pyrophoric. Handle with care, preferably in a glovebox or under an inert atmosphere.
-
Solvents: Use anhydrous solvents, which are often flammable. Work away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing these reactions.[15]
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical intermediates. Its ability to readily participate in robust and well-understood palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Heck couplings—provides medicinal chemists with a reliable and efficient tool to generate molecular diversity. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this valuable reagent in their drug discovery programs.
References
- Process for making 2-bromopyridine.
- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton ePrints.
- Synthesis and Pharmacological activities of 2-(3'- substituted-2'-hydroxypropylmino)pyridines.
- SYNTHESIS AND CHARACTERISATION OF 5-((4-(2- METHOXYETHYL) PHENOXY) METHYL-2-CHLOROPYRIDINE. World Journal of Pharmaceutical Research.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- The Role of Pyridine Intermediates in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual C
- Sonogashira Coupling. Organic Chemistry Portal.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- Heck coupling reaction by pyridine‐coordinated tridentate complex....
- Sonogashira coupling. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Heck reaction. Wikipedia.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
- HECK REACTION: Heterocyclic reactants mechanism. YouTube.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Vinylation of Arylboronic Acids with 2-(1-Bromovinyl)pyridine
[1][2]
Executive Summary
This application note details a robust protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of arylboronic acids with 2-(1-bromovinyl)pyridine.[1][2] This transformation yields 2-(1-arylvinyl)pyridines , a critical class of gem-disubstituted alkene scaffolds found in various kinase inhibitors and antihistamines.[1][2]
Unlike standard terminal vinyl halide couplings, this reaction presents two distinct challenges:
-
Steric Congestion: The 1,1-disubstituted nature of the electrophile hinders the transmetallation and reductive elimination steps.[2]
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, potentially arresting the catalytic cycle.[2]
This guide provides a self-validating method using a high-activity catalyst system to overcome these barriers, ensuring high yields and reproducibility.
Reaction Design & Optimization
The Challenge: Overcoming "The Pyridine Problem"
In standard Suzuki couplings, pyridyl halides are notoriously difficult substrates. The basic nitrogen atom competes with phosphine ligands for the Pd(0) center. When coupled with the steric bulk of the
To mitigate this, our protocol utilizes sterically demanding, electron-rich phosphine ligands (or bidentate ligands like dppf) which prevent the pyridine nitrogen from displacing the ligand sphere.
Critical Parameters[2]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ forms a wide bite angle, facilitating reductive elimination in sterically crowded systems.[1] SPhos is highly active and bulky, preventing N-coordination.[1][2] |
| Base | K₂CO₃ (2.0 equiv) | Strong enough to activate the boronic acid to the boronate species, but mild enough to prevent polymerization of the vinyl pyridine product. |
| Solvent | DME / H₂O (3:1) | The aqueous component is strictly required for boronate formation.[2] DME (Dimethoxyethane) offers higher boiling points than THF and excellent solubility for polar pyridine derivatives.[1][2] |
| Stoichiometry | Boronic Acid (1.2 - 1.5 equiv) | Excess boronic acid is required to account for competitive protodeboronation, a common side reaction in heteroaryl couplings.[1][2] |
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the specific activation required for the this compound substrate.
Figure 1: Catalytic cycle emphasizing the activation of the boronic acid and the regeneration of the Pd(0) species.
Standard Operating Procedure (SOP)
Safety Pre-Check[2]
-
This compound is a lachrymator and skin irritant.[1][2] Handle only in a fume hood.
-
Palladium catalysts can be sensitizers.[2] Wear double nitrile gloves.[2]
Materials
-
Substrate: this compound (1.0 equiv, 1.0 mmol, ~184 mg)
-
Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)
-
Base: K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)
-
Solvent: Dimethoxyethane (DME, 6 mL) / Water (2 mL) - Degassed[1][2]
Step-by-Step Protocol
Step 1: Solvent Degassing (Critical) Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands.
-
Combine DME and Water in a separate flask.
-
Sparge with Argon or Nitrogen gas for 15 minutes using a submerged needle.[1][2]
Step 2: Reaction Assembly
-
To a dry 20 mL reaction vial equipped with a magnetic stir bar, add:
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with Argon (repeat 3 times).[2]
-
Inject the degassed solvent mixture (8 mL total) via syringe.
-
Add This compound (1.0 equiv) via syringe last.[1][2] Note: If the substrate is solid/viscous, dissolve it in a small portion of the degassed DME before injection.
Step 3: Reaction Execution
-
Place the vial in a pre-heated block at 85°C .
-
Stir vigorously (800 RPM). The biphasic mixture requires strong agitation for effective phase transfer.[1][2]
-
Monitor by TLC or LC-MS at 2 hours.
Step 4: Work-up
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate the layers.[1][2][4] Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).[1][2]
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
QC & Troubleshooting Guide
The following workflow describes the decision logic for troubleshooting low yields.
Figure 2: Troubleshooting logic flow for optimizing reaction outcomes.
References
-
Organic Chemistry Portal. (n.d.).[1][2] Suzuki Coupling - Mechanism and Recent Literature.[1][2][5][6] Retrieved from [Link][2]
-
Rueda-Espinosa, J., et al. (2023).[1][2][3] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[1][2][3] Canadian Journal of Chemistry.[1][2][3] Retrieved from [Link][1][2][3][7]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4][5][6][8][9] Chemical Reviews, 95(7), 2457–2483. (Foundational Reference for Mechanism).
Sources
- 1. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromoacetamidopyridine | C7H6BrNO | CID 38384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 2-Pyridyl Halides
Ticket ID: SM-PYR-002 Status: Open Subject: Overcoming catalyst poisoning and low turnover in 2-pyridyl halide cross-couplings.
The Core Challenge: The "Coordination Trap"
Welcome to the Heterocycle Coupling Support Module. If you are experiencing stalled reactions or low yields with 2-pyridyl halides, you are likely encountering the "Coordination Trap."
Unlike 3- or 4-pyridyl halides, the nitrogen atom in the 2-position is perfectly situated to chelate the Palladium center after oxidative addition. This forms a stable, off-cycle
Mechanism of Failure
The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory "nitrogen trap."
Figure 1: The catalytic cycle showing the off-cycle sequestration of Palladium by the pyridine nitrogen.
The Solvent Matrix: Polarity vs. Coordination
The choice of solvent is the primary lever to disrupt the Pd-N interaction.
The "n-Butanol" Advantage
While 1,4-Dioxane is the industry standard, n-Butanol (n-BuOH) has emerged as a superior solvent for difficult heterocyclic couplings.
-
Why? The protic nature of n-BuOH aids in the solubility of inorganic bases and facilitates the activation of the boronic acid species. More importantly, it helps solvate the polar Pd-N species, potentially destabilizing the "trap" complex.
-
Recommendation: Use a 4:1 mixture of n-Butanol to Water.
Solvent Selection Guide
| Solvent System | Polarity | Temp Limit | Best For... | Risk Factor |
| n-Butanol / H₂O | High (Protic) | 118°C | Stubborn 2-pyridyls , polar substrates. | High boiling point makes removal tedious. |
| 1,4-Dioxane / H₂O | Med (Aprotic) | 101°C | General screening, standard substrates. | Peroxide formation; moderate solubility for bases. |
| Toluene / H₂O | Low | 110°C | Hydrophobic substrates. | Poor solubility for Pd-N complexes; often leads to precipitation. |
| DMF or DMA | High (Aprotic) | >150°C | High-temperature forcing conditions. | Can decompose at high T to poison catalyst; difficult workup. |
The Base Dilemma: Activation vs. Degradation
For 2-pyridyl halides, the rate of transmetallation must be accelerated to outcompete the N-coordination.
The K₃PO₄ Standard
Potassium Phosphate (tribasic) is the "Gold Standard" for these reactions.
-
Superiority over Carbonates: K₃PO₄ is more basic than K₂CO₃, accelerating the formation of the reactive hydroxo-palladium species (or boronate "ate" complex).
-
Hydration State: The use of K₃PO₄·H₂O (monohydrate) is often more effective than the anhydrous form because trace water is essential for the catalytic cycle (formation of Pd-OH species).
Base Performance Hierarchy
-
K₃PO₄ (3.0 equiv): Best balance of activation speed and functional group tolerance.
-
Cs₂CO₃ (2.0 equiv): "The Cesium Effect." Higher solubility in organic solvents can drive difficult reactions, but it is more expensive and hygroscopic.
-
K₂CO₃: Often too slow for sterically hindered or coordinated 2-pyridyls.
Optimized Experimental Protocols
Protocol A: The "Buchwald-Billingsley" Standard
Best for: General 2-pyridyl chlorides/bromides with aryl boronic acids.
Reagents:
-
Catalyst: Pd₂(dba)₃ (1.0 mol %) or Pd(OAc)₂ (2.0 mol %)
-
Ligand: XPhos or SPhos (2.0 - 4.0 mol %)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: n-Butanol / Water (4:1 v/v) or 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Charge a reaction vial with the 2-pyridyl halide (1.0 mmol), boronic acid (1.2 - 1.5 mmol), Pd precursor, Ligand, and K₃PO₄.
-
CRITICAL: Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen kills the active catalytic species rapidly in these electron-rich systems.
-
Add the degassed solvent mixture (concentration ~0.2 M to 0.5 M).
-
Seal and heat to 100°C for 2-12 hours.
-
Monitor: Check conversion by LCMS. If the reaction turns black immediately (Pd black precipitation), the ligand loading is too low or oxygen was present.
Protocol B: The "Anhydrous" Alternative (Trimethyl Borate Additive)
Best for: Hydrolytically unstable substrates.
Reagents:
-
Additive: B(OMe)₃ (Trimethyl borate) - 1.0 equiv.
-
Base: Potassium trimethylsilanolate (TMSOK).[1]
-
Solvent: THF or Toluene (Anhydrous).
Insight: Trimethyl borate acts as a "buffer" and a scavenger, preventing the poisoning of the catalyst by the heteroatomic units while moderating the basicity of TMSOK.[1]
Troubleshooting & FAQs
Diagnostic Decision Tree
Figure 2: Troubleshooting logic for common failure modes.
Frequently Asked Questions
Q: My reaction turns black within 10 minutes. What happened? A: This indicates "Pd Black" precipitation. The ligand failed to stabilize the Pd(0) species.
-
Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1. Ensure strict oxygen-free conditions. Switch to a bulky biaryl phosphine like XPhos or SPhos which form stable mono-ligated Pd species.
Q: Can I use ethanol instead of n-Butanol? A: Ethanol often has too low a boiling point (78°C) to overcome the activation energy barrier for sterically hindered 2-pyridyls. n-Butanol allows you to reach 118°C, which is often the "tipping point" for these difficult couplings.
Q: I see the homocoupling of the boronic acid, but no product. A: This suggests that the oxidative addition to the 2-pyridyl halide is too slow, or oxygen is present (promoting homocoupling).
-
Fix: Switch to a more reactive halide (Bromide > Chloride). If using Chloride, XPhos is mandatory. Degass solvents thoroughly.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007).[2][3] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2][3][4][5] Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol.[6] Chemistry – A European Journal, 14(14), 4267–4279. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Graham, T. J. A., et al. (2019). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.[1] Journal of Organic Chemistry, 84(16), 10497–10508. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 4. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodeboronation of Boronic Acids in 2-Pyridyl Couplings
Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the protodeboronation of boronic acids, particularly in the context of Suzuki-Miyaura couplings involving 2-pyridyl systems. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-limiting side reaction. Here, we synthesize technical accuracy with field-proven insights to provide actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding protodeboronation in 2-pyridyl couplings, providing a foundational understanding of the problem.
Q1: What is protodeboronation and why is it a significant problem in 2-pyridyl couplings?
Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner in a cross-coupling reaction.[1] This side reaction is particularly problematic for 2-pyridylboronic acids due to the electronic nature of the pyridine ring. The nitrogen atom in the 2-position can be protonated or coordinate to the boron atom, leading to instability and an increased rate of protodeboronation.[2][3] This leads to low yields of the desired biaryl product and complicates purification.
Q2: What is the primary mechanism driving the rapid protodeboronation of 2-pyridylboronic acid?
Recent mechanistic studies have revealed that 2-pyridylboronic acid can exist as a zwitterionic species under neutral pH conditions.[1] This zwitterion is highly susceptible to unimolecular fragmentation of the C-B bond, leading to rapid protodeboronation. Interestingly, both acidic and basic conditions can suppress this rapid decomposition pathway by shifting the equilibrium away from the reactive zwitterionic form.[1]
Q3: Are boronic esters, like pinacol esters, a guaranteed solution to prevent protodeboronation?
While it is a common assumption that converting a boronic acid to its ester form, such as a pinacol ester, will increase its stability, this is not always the case.[4][5] The stability of boronic esters against protodeboronation is nuanced and highly dependent on the specific substrate and reaction conditions.[4] In some instances, the hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall rate of protodeboronation.[4] However, for notoriously unstable boronic acids like 2-pyridylboronic acid, the use of specific derivatives like N-methyliminodiacetic acid (MIDA) boronates has proven to be a more robust strategy.[1][6]
Q4: How do reaction conditions, such as the choice of base and solvent, influence the rate of protodeboronation?
Reaction conditions play a critical role. The choice of base is particularly important. While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, strongly basic aqueous conditions can accelerate protodeboronation for many arylboronic acids.[4][7] The solvent system also has a significant impact. The presence of water is often required for the activity of many catalyst systems, yet it can also be the proton source for protodeboronation. Therefore, a careful balance of aqueous and organic solvents is often necessary.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during 2-pyridyl Suzuki-Miyaura couplings.
Issue 1: Low or No Yield of the Desired Coupled Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Rapid Protodeboronation of 2-Pyridylboronic Acid | 1. Switch to a more stable boronic acid derivative. Consider using a 2-pyridyl MIDA boronate or a potassium 2-pyridyltrifluoroborate.[1] | MIDA boronates and trifluoroborates offer a "slow-release" of the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing the rate of protodeboronation relative to the desired cross-coupling.[1] |
| 2. Optimize the base. Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. | Strong bases can accelerate the formation of the boronate anion, which for some substrates is more prone to protodeboronation. Weaker bases can provide sufficient activation for transmetalation while minimizing boronic acid decomposition.[4] | |
| 3. Employ a "slow-release" strategy. If using a boronic acid, consider adding it slowly to the reaction mixture via syringe pump. | This strategy mimics the effect of using a stable boronate ester by maintaining a low concentration of the reactive boronic acid, thereby favoring the productive cross-coupling pathway over decomposition.[6] | |
| Inefficient Catalytic System | 1. Screen different palladium catalysts and ligands. For challenging 2-pyridyl couplings, consider catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | Bulky ligands can promote the reductive elimination step of the catalytic cycle and may stabilize the palladium center against decomposition.[8][9] However, be aware that some bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[8][10] |
| 2. Increase catalyst loading. While not always ideal, a higher catalyst loading (e.g., 2-5 mol%) can sometimes overcome slow catalytic turnover and outcompete the protodeboronation pathway. | A higher concentration of the active catalyst can increase the rate of the desired coupling reaction, making it more competitive with the undesired protodeboronation. | |
| Deactivated Coupling Partner | 1. Use a more reactive halide. If possible, switch from an aryl chloride to an aryl bromide or iodide. | The oxidative addition step of the Suzuki-Miyaura cycle is generally faster for heavier halides (I > Br > Cl), leading to a faster overall reaction rate that can outpace protodeboronation.[7] |
| 2. Increase the reaction temperature. Carefully increasing the temperature can accelerate the rate of oxidative addition and the overall catalytic cycle. | Higher temperatures can provide the necessary activation energy for the rate-limiting steps of the coupling reaction. However, be mindful that higher temperatures can also increase the rate of protodeboronation. |
Issue 2: Inconsistent Reaction Outcomes and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Variability in Boronic Acid Quality | 1. Use freshly purchased or purified boronic acid/ester. | Boronic acids can degrade upon storage, especially if exposed to air and moisture. Using fresh, high-purity reagents is crucial for consistent results. |
| 2. Characterize the boronic acid before use. Run a quick ¹H NMR or LC-MS to check for the presence of protodeboronated impurities. | This quality control step ensures that you are starting with a high-quality reagent and can help diagnose issues related to reagent degradation. | |
| Sensitivity to Air and Moisture | 1. Ensure rigorous inert atmosphere techniques. Degas solvents thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration. | Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation. Water is a reactant in the protodeboronation side reaction. |
| 2. Use anhydrous solvents and reagents. | Minimizing the amount of water present in the reaction mixture is a key strategy to suppress protodeboronation. |
Visualizing the Chemistry: Mechanisms and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate the key chemical processes and a logical workflow for addressing challenges in 2-pyridyl couplings.
Caption: The Suzuki-Miyaura cycle and the competing protodeboronation pathway for 2-pyridylboronic acid.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
Precision Analytics for Labile Intermediates: The NMR Advantage for 2-(1-Bromovinyl)pyridine
Executive Summary
The Purity Paradox: 2-(1-Bromovinyl)pyridine is a critical monomer and intermediate in the synthesis of functionalized pyridine derivatives (e.g., Heck coupling substrates, polymerization monomers). However, its analysis presents a significant challenge: the molecule is thermally labile and prone to polymerization or dehydrohalogenation.
Standard chromatographic techniques like GC-MS often induce thermal degradation (generating false impurity profiles), while HPLC requires specific reference standards for every potential impurity—standards that are often commercially unavailable.
This guide establishes Proton Nuclear Magnetic Resonance (
Part 1: The Target Molecule & Impurity Profile
To effectively analyze purity, one must understand the genesis of impurities. This compound is typically synthesized via the bromination of 2-acetylpyridine or 2-vinylpyridine, followed by elimination.
Synthesis & Impurity Origins
The following directed graph illustrates the synthesis pathway and the specific points where critical impurities arise.
Figure 1: Synthesis pathway of this compound showing the origin of key impurities (ketone precursor, dibromo intermediate, and alkyne byproduct).
Part 2: Method Comparison (The Case for NMR)
The following table objectively compares the three primary analytical techniques for this specific application.
| Feature | GC-MS | HPLC-UV | |
| Sample Integrity | Non-Destructive: Analysis occurs at ambient temperature in solution. | Destructive: High injector port temps ( | Non-Destructive: Good stability, but solvent choice is critical. |
| Quantification | Absolute (qNMR): Requires only one internal standard (e.g., TCNB, Maleic Acid) to quantify all components. | Relative: Response factors vary wildly between brominated species. Requires standards for every impurity. | Relative: Extinction coefficients ( |
| Structural ID | High: Distinguishes between gem-dibromide, vinyl bromide, and alkyne based on unique proton environments. | Medium: Mass fragments may be identical for isomers; thermal degradation complicates interpretation. | Low: Retention time only; no structural data without MS coupling. |
| Throughput | Medium: ~10-15 mins per sample (including prep). | Low: 30-45 mins per run + cool down. | Low: 20-40 mins gradient run. |
Part 3: Experimental Protocol
Sample Preparation
-
Solvent Selection: Use Chloroform-d (
) .-
Reasoning: It provides excellent solubility for brominated aromatics and prevents the potential halogen exchange or polymerization sometimes seen in basic solvents like DMSO-
.
-
-
Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL solvent.
-
Self-Validating Check: Solutions should be clear. Turbidity indicates polymerization (insoluble polymer chains).
-
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate delay.
-
Relaxation Delay (
): Set to 10 seconds .-
Scientific Integrity: Brominated vinyl protons often have long
relaxation times. A short delay will under-integrate these protons, leading to false purity calculations.
-
-
Scans (
): 16 or 32 scans are sufficient for >95% purity assessment. -
Temperature: 298 K (
C).
Part 4: Data Analysis & The "Fingerprint"
This section details how to interpret the spectrum. The "Self-Validating Logic" relies on the integration ratios of the target molecule's protons.
The Target: this compound
-
Structure: Pyridine ring substituted at position 2 with a
group. -
Key Signals:
-
Vinyl Protons (
): Two distinct singlets (or finely split doublets, Hz).-
~6.20 ppm (
, , cis to Br/trans to Py). -
~5.75 ppm (
, , trans to Br/cis to Py).
-
~6.20 ppm (
-
Pyridine Ring: Four aromatic protons in the region
7.1 – 8.6 ppm.-
-proton (next to N):
~8.55 ppm (doublet).
-
-proton (next to N):
-
Self-Validating Logic (Pass Criteria):
Identifying the Impurities[1]
| Impurity | Diagnostic Signal | Chemical Shift ( | Multiplicity | Source |
| 2-Acetylpyridine | Methyl Group ( | 2.72 ppm | Singlet | Unreacted Start Material |
| 2-Ethynylpyridine | Alkyne Proton ( | 3.15 ppm | Singlet | Over-elimination |
| 2-(1,1-Dibromoethyl)pyridine | Methyl Group ( | 3.65 ppm | Singlet | Incomplete Elimination |
| Polymer | Broad Backbone | 1.5 - 2.5 ppm | Broad Mounds | Improper Storage |
Part 5: Analytical Workflow Diagram
Use this decision tree to interpret your NMR data systematically.
Figure 2: Analytical decision tree for identifying specific impurities based on unique chemical shift regions.
References
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles and Vinyl Groups. University of Wisconsin-Madison. [Link]
- Koumbis, A. E., et al. (2005). Synthesis of 2-(1-halo-vinyl)pyridines via hydrohalogenation of 2-ethynylpyridine. Tetrahedron Letters, 46(15), 2683-2686.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Comparative Reactivity Guide: 2-(1-Bromovinyl)pyridine vs. 2-Ethynylpyridine
This guide provides an in-depth technical comparison of 2-(1-Bromovinyl)pyridine and 2-Ethynylpyridine , focusing on their distinct reactivity profiles, synthetic utility, and experimental handling.
Executive Summary
In the design of functionalized pyridines for drug discovery and materials science, This compound and 2-ethynylpyridine represent two divergent strategic entry points.
-
2-Ethynylpyridine is the premier "linear" synthon, dominated by
-hybridized chemistry: Click cycloadditions (CuAAC) and Sonogashira cross-couplings. It is the pathway of choice for triazole bio-isosteres and extending conjugation. -
This compound is a "branched" electrophile. It serves as a specialized vinyl halide scaffold for Suzuki-Miyaura and Heck couplings, allowing the installation of complex substituents at the
-position while retaining the alkene geometry. It also functions as a latent equivalent of the alkyne, capable of releasing 2-ethynylpyridine under basic elimination conditions.
Part 1: Structural & Electronic Analysis
The reactivity difference stems fundamentally from the hybridization of the carbon tether and the nature of the leaving group.
| Feature | This compound | 2-Ethynylpyridine |
| Structure | Terminal Alkyne ( | |
| Key Substituent | Bromine (Bulky, Leaving Group) | Acidic Proton ( |
| Electronic Character | Electrophilic at | Nucleophilic (as acetylide) / Electrophilic (Michael) |
| Primary Reaction Class | Pd-Catalyzed Cross-Coupling (Suzuki/Heck) | 1,3-Dipolar Cycloaddition (Click) |
| Stability | Moderate (Light sensitive, prone to hydrolysis) | Lower (Prone to polymerization/oxidation) |
mechanistic Insight: The "Geminal" Effect
In This compound , the bromine atom is geminal (attached to the same carbon) to the pyridine ring. This creates a unique steric and electronic environment. The pyridine nitrogen's electron-withdrawing nature activates the C-Br bond for oxidative addition to Palladium(0), making it a highly reactive partner in Suzuki couplings, often superior to simple vinyl bromides due to chelation assistance from the pyridyl nitrogen.
Part 2: Synthetic Utility & Pathways
Pathway A: Cross-Coupling Architectures
-
2-Ethynylpyridine (Sonogashira): Used to create linear rigid linkers (diaryl ethynes). The reaction preserves the triple bond.
-
This compound (Suzuki-Miyaura): Used to create 1,1-disubstituted alkenes . This is critical when a "kinked" or branched structure is required rather than a linear rod.
Pathway B: Heterocycle Formation
-
Click Chemistry (Ethynyl): The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is the gold standard for bioconjugation due to its bio-orthogonality.
-
Annulation (Bromovinyl): The 1-bromovinyl group is a precursor to fused heterocycles like indolizines . Reaction with pyridine derivatives or other nucleophiles followed by cyclization often utilizes the bromine as a leaving group to close the ring.
Pathway C: Interconversion
This compound can be converted to 2-ethynylpyridine via dehydrohalogenation using a strong base (e.g., KOtBu or NaNH
Part 3: Visualization of Reaction Landscapes
Figure 1: Divergent synthetic pathways from the parent ketone. The bromovinyl species acts as both a distinct electrophile and a precursor to the alkyne.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound (from 2-Acetylpyridine)
This protocol utilizes a Vilsmeier-Haack type bromination.
-
Reagents: 2-Acetylpyridine (1.0 eq), Phosphorus Tribromide (
, 3.5 eq), DMF (solvent). -
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve 2-acetylpyridine in anhydrous DMF at 0°C.
-
Add
dropwise (Exothermic! Control temp < 10°C). -
Allow to warm to room temperature and stir for 12 hours.
-
Quench: Pour mixture onto crushed ice/NaHCO
solution carefully. -
Extraction: Extract with
(3x). Wash organics with brine, dry over . -
Purification: Flash chromatography (Hexanes/EtOAc).[1]
-
-
Yield: Typically 60-75%.
-
Note: The product is a lachrymator. Handle in a fume hood.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Target: Synthesis of 1,1-disubstituted alkenes.
-
Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq),
(5 mol%), (2M aq, 2.0 eq). -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol mix.
-
Procedure:
-
Degas solvents with Argon bubbling for 15 mins.
-
Combine halide, boronic acid, and base in the reaction vessel.
-
Add Pd catalyst last under Argon stream.
-
Heat to reflux (80-90°C) for 4-8 hours.
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
-
-
Validation: The disappearance of the vinyl bromide signals in NMR (
6.2-6.8 ppm) and appearance of the new aryl signals.
Protocol 3: CuAAC "Click" Reaction of 2-Ethynylpyridine
Target: Triazole formation.
-
Reagents: 2-Ethynylpyridine (1.0 eq), Benzyl Azide (1.0 eq),
(10 mol%), Sodium Ascorbate (20 mol%). -
Solvent:
-BuOH / (1:1). -
Procedure:
-
Suspend alkyne and azide in the solvent mixture.
-
Add sodium ascorbate followed by copper sulfate.[2]
-
Stir vigorously at room temperature for 12-24 hours.
-
Observation: Reaction often precipitates the product.
-
Workup: Dilute with water, filter the solid precipitate (if pure), or extract with DCM.
-
-
Note: 2-Ethynylpyridine can chelate copper, potentially slowing the reaction. Increasing catalyst loading to 10-15% is often recommended compared to simple phenyl acetylene.
Part 5: Stability & Handling Comparison
| Property | This compound | 2-Ethynylpyridine |
| Storage | 4°C, Dark, Inert Gas | -20°C, Stabilized (often with HQ) |
| Volatility | Low (Liquid/Oil) | High (Liquid, significant vapor pressure) |
| Hazards | Lachrymator, Skin Irritant | Flammable, Polymerization Risk |
| Shelf Life | Months (if dry) | Weeks (prone to oxidation/oligomerization) |
Critical Handling Note: 2-Ethynylpyridine turns dark brown/black upon exposure to air due to oxidative polymerization. It should always be distilled immediately before critical use or stored as a frozen solution. The bromovinyl analog is more robust but hydrolyzes slowly to the acetylpyridine if stored in wet solvents.
References
-
Synthesis of 2-(1-bromovinyl)
- Title: "Facile Synthesis of 2-Acetylpyridine Deriv
- Source: Organic Syntheses / Journal of Organic Chemistry (General Protocol Adapt
-
URL:[Link] (Referencing general vinyl bromide synthesis logic)
-
Suzuki Coupling of Vinyl Bromides
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
- Source: Chemical Reviews (Miyaura & Suzuki, 1995)
-
URL:[Link]
-
Click Chemistry of Ethynylpyridines
- Title: "Click Chemistry: Diverse Chemical Function
- Source: Angewandte Chemie International Edition (Kolb, Finn, Sharpless, 2001)
-
URL:[Link]
-
Polymerization of 2-Ethynylpyridine
Sources
"yield comparison of different palladium catalysts for 2-pyridyl coupling"
[1]
Executive Summary: The "2-Pyridyl Problem"
The Suzuki-Miyaura coupling of 2-pyridyl nucleophiles (boronic acids/esters) is widely regarded as one of the most challenging transformations in medicinal chemistry.[1] The core issue is not catalyst deactivation, but rather the inherent instability of the 2-pyridyl boron species.[1]
Unlike phenyl boronic acids, 2-pyridyl boronic acids undergo rapid protodeboronation under the basic conditions required for transmetallation.[1] The basic nitrogen atom facilitates the formation of a zwitterionic intermediate, which fragments to release the boron moiety and generate pyridine (the byproduct), often faster than the palladium catalyst can effect transmetallation.
This guide compares three distinct catalytic strategies to overcome this kinetic competition:
Mechanistic Insight: Protodeboronation vs. Transmetallation
To select the right catalyst, one must understand the failure mode. The success of the reaction depends on the ratio of the rate of transmetallation (
-
Scenario A (Failure): Standard catalysts (e.g., Pd(PPh3)4) have slow
. , resulting in low yields and high amounts of deboronated byproduct (pyridine). -
Scenario B (Success): Specialized ligands (e.g., XPhos) create a highly active monolithic Pd(0) species, increasing
such that .
Visualization: The Kinetic Competition
Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.
Comparative Performance Analysis
The following data summarizes the performance of varying catalyst generations in the coupling of 2-pyridyl boronic acid (or equivalent) with 4-bromoanisole (a representative electron-rich aryl halide).
| Catalyst System | Ligand Class | Yield | Mechanism of Action | Key Limitation |
| Pd(PPh₃)₄ | Traditional Phosphine | <10% | Slow oxidative addition; poor stabilization.[1] | Massive protodeboronation before coupling occurs.[1] |
| Pd(dppf)Cl₂ | Chelating Bisphosphine | 30-50% | Improved bite angle, but insufficient activity.[1] | Moderate yields; requires high catalyst loading.[1] |
| XPhos Pd G4 | Buchwald Biaryl (Dialkyl) | 90-99% | Kinetic Acceleration: Bulky ligand facilitates rapid oxidative addition and transmetallation.[1] | High cost of precatalyst; sensitivity to steric bulk on the electrophile.[1] |
| Pd-PEPPSI-IPent | NHC (Carbene) | 75-85% | Stabilization: Strong sigma-donation stabilizes Pd(0); robust against poisoning.[1] | Often requires higher temperatures; slightly slower than XPhos systems.[1] |
| Pd(OAc)₂ + CuI | "Copper Effect" | 60-80% | Transmetallation Assist: Copper facilitates transfer of pyridyl group to Pd.[1] | Requires stoichiometric or catalytic copper; harder workup.[1] |
Deep Dive: Why XPhos Dominates
The XPhos Pd G4 (and G2/G3) system is currently the "gold standard" for this transformation. The XPhos ligand serves two functions:
Experimental Protocols
Protocol A: High-Yield Coupling using XPhos Pd G4
Best for: Unstable 2-pyridyl boronic acids/esters and general medicinal chemistry screening.[1]
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2-Pyridyl Boronic Acid Pinacol Ester (1.2 – 1.5 equiv)[1]
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)
-
Solvent: THF (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial equipped with a stir bar with the Aryl Bromide (1.0 mmol), 2-Pyridyl Boronate (1.2 mmol), and XPhos Pd G4 (0.02 mmol).
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed THF (4 mL) and 0.5 M aqueous K₃PO₄ (6 mL) via syringe.
-
Note: The biphasic system (THF/Water) is crucial for dissolving the inorganic base while keeping the organic reactants in solution.
-
-
Reaction: Heat the mixture to 60 °C for 2–4 hours.
-
Monitor: Check LCMS.[1] If protodeboronation is observed (pyridine formation), lower temp to 40 °C and increase catalyst loading to 4 mol%.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Slow-Release Coupling using MIDA Boronates
Best for: Scale-up or when the boronic acid is exceptionally unstable.[1]
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2-Pyridyl MIDA Boronate (1.5 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for less demanding cases).
-
Base: K₃PO₄ (5.0 equiv)
-
Solvent: Dioxane : Water (5:1)
Step-by-Step:
-
Concept: MIDA boronates are stable to the base initially.[1] They hydrolyze slowly to release the active boronic acid in situ.[1] This keeps the concentration of the unstable free boronic acid low, minimizing second-order decomposition pathways.[1]
-
Setup: Combine Aryl Bromide, 2-Pyridyl MIDA Boronate, Catalyst, and Base in a flask.
-
Reaction: Add Dioxane/Water mixture. Heat to 100 °C .
-
Note: Higher temperature is required here to promote the hydrolysis of the MIDA protecting group.
-
-
Time: Run for 6–12 hours. The slow release acts as an internal "dosing pump."[1]
Decision Guide for Catalyst Selection
Use this logic flow to select the appropriate system for your specific substrate.
Figure 2: Strategic decision tree for selecting catalytic systems based on substrate stability and steric demands.
References
-
Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2010).[1] "MIDA Boronates: A General Solution to the Instability of 2-Pyridyl Boronic Acids." Journal of the American Chemical Society.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.[1]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society.
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
A Mechanistic and Comparative Guide to the Suzuki Coupling of 2-(1-Bromovinyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vinylpyridines, key structural motifs in a vast array of pharmaceuticals and functional materials, presents unique challenges and opportunities for synthetic chemists. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a powerful and versatile tool. This guide provides an in-depth mechanistic exploration of the Suzuki coupling of 2-(1-bromovinyl)pyridine, offers a comparative analysis with alternative synthetic strategies, and delivers a detailed experimental protocol to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The reaction with this compound proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a palladium precatalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. For vinyl halides, this step generally proceeds with retention of stereochemistry. The electron-deficient nature of the pyridine ring can influence the rate of this step.
2. Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) complex. The presence of a base is crucial for this step.[3] The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the bromide ligand. The coordination of the pyridine nitrogen to the palladium center can sometimes inhibit this step, making ligand choice critical.[4]
3. Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate. In this step, the two organic ligands (the vinylpyridine and the aryl group) couple to form the desired 2-arylvinylpyridine product, and the palladium catalyst is regenerated in its active Pd(0) state to re-enter the catalytic cycle. This step is typically fast and irreversible.[2]
The Critical Role of Ligands and Bases
The choice of ligands and base is paramount for a successful Suzuki coupling, especially with challenging substrates like this compound.
-
Ligands: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. Bulky and electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps.[2] For pyridyl-containing substrates, ligands that can prevent or mitigate the inhibitory coordination of the pyridine nitrogen to the palladium center are often preferred. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands in many Suzuki coupling reactions.[3]
-
Bases: The base plays a multiple role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, and it often needs to be optimized for a specific substrate combination.
Comparative Analysis: Suzuki Coupling vs. Alternative Methods
While the Suzuki coupling is a powerful method for the synthesis of 2-arylvinylpyridines, other cross-coupling reactions such as the Stille and Heck reactions offer alternative routes. The choice of method often depends on factors like substrate availability, functional group tolerance, and toxicity of reagents.
| Reaction | Coupling Partners | Catalyst System | Key Advantages | Key Disadvantages |
| Suzuki Coupling | Vinyl Halide + Organoboron Reagent | Pd catalyst + Base | Mild reaction conditions, high functional group tolerance, commercially available and stable boronic acids, low toxicity of boron byproducts.[5] | Potential for slow transmetalation with some substrates; boronic acid decomposition. |
| Stille Coupling | Vinyl Halide + Organotin Reagent | Pd catalyst | Excellent functional group tolerance, often proceeds under neutral conditions. | High toxicity of organotin reagents and byproducts, difficulty in removing tin residues.[3] |
| Heck Reaction | Vinyl Halide + Alkene | Pd catalyst + Base | Atom economical as it does not require a pre-formed organometallic reagent for the alkene partner.[6] | Often requires higher temperatures, regioselectivity can be an issue with unsymmetrical alkenes.[7] |
Table 1: Comparison of Suzuki, Stille, and Heck reactions for the synthesis of 2-arylvinylpyridines.
Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and a small amount of degassed water (the ratio of organic solvent to water is typically between 4:1 and 10:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Investigation Workflow
For researchers interested in delving deeper into the mechanism of a specific Suzuki coupling reaction with this compound, the following workflow can be employed.
Figure 2: A workflow for the mechanistic investigation of the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a robust and versatile method for the synthesis of valuable 2-arylvinylpyridine derivatives. A thorough understanding of the reaction mechanism, including the roles of the catalyst, ligands, and base, is crucial for optimizing reaction conditions and overcoming potential challenges. While alternative methods like the Stille and Heck reactions exist, the Suzuki coupling often presents a more favorable balance of efficiency, functional group tolerance, and low toxicity. The provided experimental protocol and mechanistic investigation workflow serve as a valuable resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
References
-
Difference Between Heck Stile and Suzuki Reaction. (2020). Pediaa.com. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube. [Link]
- Amatore, C., & Jutand, A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.
- Heck Reaction—State of the Art. (2014). Molecules, 19(12), 20374-20412.
-
The Suzuki Reaction. (2014). [Link]
-
Suzuki reaction. Wikipedia. [Link]
- Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura coupling revisited: an integrated computational study. Chemical Society Reviews, 43(1), 412-442.
- de la Cruz, P., & Orduna, J. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4538.
- Al-Zoubi, R. M., & Al-Masri, M. R. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341.
- Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962.
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2010). ChemInform, 41(33).
- O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
- Ghorbani-Vaghei, R., & Veisi, H. (2018). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. Chemical Review and Letters, 1(2), 65-71.
- Al-Nayili, A. A., & Al-Amiery, A. A. (2024).
- Ball, N. D., & Sanford, M. S. (2015). Speciation control during Suzuki-Miyaura cross-coupling of haloaryl and haloalkenyl MIDA boronic esters. Journal of the American Chemical Society, 137(23), 7436-7444.
- Sain, S., Jain, S., & Dwivedi, J. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 17(1), 2-23.
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Suzuki-Miyaura Cross Coupling. Chem-Station Int. Ed. (2013). [Link]
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Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]
- Ali, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3283.
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A Researcher's Guide to a Deeper Mechanistic Understanding: Computational Analysis of the Transition State in 2-Pyridyl Cross-Coupling
Introduction: The Enduring "2-Pyridyl Problem" in Catalysis
The pyridine motif is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science.[1][2] Its inclusion in molecular design often imparts favorable properties, including improved solubility and metabolic stability. Consequently, transition-metal-catalyzed cross-coupling reactions serve as a vital tool for constructing carbon-carbon and carbon-heteroatom bonds involving this heterocycle.[3] However, the synthesis of 2-substituted pyridines via these methods is notoriously challenging, a phenomenon often dubbed the "2-pyridyl problem."[1][2][4] Unlike their 3- and 4-substituted counterparts, 2-pyridyl organometallic reagents exhibit poor reactivity and instability, and the nitrogen lone pair can coordinate to the metal center, leading to catalyst inhibition or unproductive pathways.[1][4]
Overcoming these hurdles requires more than empirical screening of reaction conditions. It demands a fundamental understanding of the reaction mechanism at a molecular level. The transition state (TS), the highest energy point along the reaction coordinate, holds the key. The energy of this fleeting arrangement dictates the reaction rate and, ultimately, the product yield. While experimental techniques provide invaluable kinetic data, they often struggle to fully characterize the precise geometry and electronic structure of these transient species.[5] This is where computational chemistry, particularly Density Functional Theory (DFT), emerges as an indispensable tool, allowing us to visualize, analyze, and predict the behavior of these reactions with remarkable accuracy.[6]
This guide provides a comparative analysis of computational methodologies for investigating the transition states of 2-pyridyl cross-coupling reactions. We will delve into the causality behind computational choices, present a validated workflow for TS analysis, and connect theoretical predictions with experimental realities, equipping researchers with the knowledge to rationalize reaction outcomes and design more efficient catalytic systems.
Pillar 1: Selecting the Right Computational Toolkit
The accuracy of any computational prediction hinges on the chosen theoretical method. For transition metal catalysis, Density Functional Theory (T) offers the best compromise between computational cost and accuracy. However, the "flavor" of DFT—the specific functional and basis set—must be chosen judiciously.
Functionals: The Engine of DFT
The functional is the mathematical heart of a DFT calculation, approximating the complex electron exchange-correlation energy. The choice of functional directly impacts the calculated energy barriers.
-
Hybrid Functionals (e.g., B3LYP): These are the workhorses of computational organic chemistry. B3LYP, for instance, mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation. It provides robust geometries and reasonable energies for a wide range of systems.[7]
-
Meta-Hybrid Functionals (e.g., M06 suite): Functionals like M06 and M06-2X include the kinetic energy density, often yielding more accurate thermochemistry and barrier heights, especially for systems involving non-covalent interactions, which can be crucial in ligand-substrate binding.
-
Range-Separated Functionals (e.g., ωB97X-D): These functionals apply different treatments to short-range and long-range electron interactions. The "-D" signifies the inclusion of an empirical dispersion correction, which is critical for accurately modeling the subtle but significant van der Waals forces that influence ligand sterics and substrate binding.
Basis Sets: The Language of Molecular Orbitals
The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set provides a more accurate description but at a higher computational cost.
-
Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): Widely used and efficient. The numbers describe the number of functions used for core and valence electrons, while characters in parentheses denote the addition of polarization and diffuse functions, which are essential for describing non-spherical electron densities and anions, respectively.
-
Dunning-style (e.g., cc-pVDZ, cc-pVTZ): "Correlation-consistent" basis sets designed to systematically converge towards the complete basis set limit. They are generally more accurate but also more computationally demanding than Pople-style sets of a similar size.
-
def2-family (e.g., def2-SVP, def2-TZVP): Modern, well-balanced basis sets developed by the Ahlrichs group. They offer a good balance of accuracy and efficiency across the periodic table, making them an excellent choice for transition metal-containing systems.
Solvent Models: Mimicking Reality
Gas-phase calculations are a poor approximation for real-world solution-phase chemistry. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are essential for capturing the stabilizing effect of the solvent on charged or polar species, including transition states.
Comparative Analysis of Common DFT Methods
To illustrate the impact of these choices, the table below summarizes hypothetical but representative data for the calculated activation energy (ΔG‡) of the rate-determining reductive elimination step in a model Pd-catalyzed 2-pyridyl Suzuki-Miyaura coupling.
| Method (Functional/Basis Set) | Solvent Model | Dispersion Correction | Calculated ΔG‡ (kcal/mol) | Relative Computational Cost | Causality and Insight |
| B3LYP / 6-31G(d) | PCM (Toluene) | None | 22.5 | Low | A common starting point. Provides a reasonable first estimate but may underestimate the barrier due to the lack of dispersion. |
| B3LYP-D3 / def2-SVP | SMD (Toluene) | D3 | 20.8 | Medium | The inclusion of the D3 dispersion correction properly accounts for stabilizing non-covalent interactions within the bulky ligand, lowering the TS energy. |
| M06 / def2-TZVP | SMD (Toluene) | Included in functional | 19.5 | High | A higher-level basis set (TZVP) provides a more accurate electronic description. The M06 functional is well-parameterized for main-group and transition metal chemistry. |
| ωB97X-D / def2-TZVP | SMD (Toluene) | Included in functional | 19.1 | High | Often considered a highly accurate choice. The range-separated functional and built-in dispersion provide a robust description of both covalent and non-covalent interactions. |
Expert Recommendation: For a robust analysis, a combination like ωB97X-D/def2-TZVP with an SMD solvent model is highly recommended for obtaining chemically accurate energy barriers. For initial explorations or larger systems, B3LYP-D3/def2-SVP offers an excellent balance of speed and accuracy.
Pillar 2: A Self-Validating Workflow for Transition State Analysis
A rigorous and systematic workflow is crucial for obtaining trustworthy computational results. Each step serves as a validation check for the next, ensuring the final result is a genuine transition state that connects the intended reactants and products.
Step-by-Step Computational Protocol
-
Reactant/Product Optimization:
-
Objective: Find the lowest energy structures for all starting materials, intermediates, and products.
-
Procedure:
-
Build the initial 3D structure of the molecule (e.g., the Pd(II) intermediate and the final biaryl product).
-
Perform a geometry optimization using your chosen level of theory (e.g., B3LYP-D3/def2-SVP with SMD solvent).
-
Confirm the optimization has converged to a true minimum by performing a frequency calculation. A true minimum will have zero imaginary frequencies.
-
-
-
Transition State Location:
-
Objective: Find the saddle point on the potential energy surface that corresponds to the transition state.
-
Procedure:
-
Create an initial guess for the TS structure. This can be done by modifying the reactant or product geometry or by using a linear interpolation between them.
-
Perform a transition state optimization (e.g., using the Berny algorithm with Opt=TS). This algorithm attempts to maximize the energy along one coordinate while minimizing it along all others.
-
-
-
Transition State Verification:
-
Objective: Confirm the located stationary point is a true first-order saddle point and corresponds to the desired reaction.
-
Procedure:
-
Perform a frequency calculation on the optimized TS structure at the same level of theory.
-
Crucial Checkpoint: A valid transition state must have exactly one imaginary frequency . The vibrational mode of this imaginary frequency should be visually inspected to ensure it corresponds to the expected bond-making/bond-breaking process of the reaction step (e.g., the C-C bond formation in reductive elimination).
-
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To definitively prove that the verified transition state connects the correct reactant and product.
-
Procedure:
-
Initiate an IRC calculation from the TS geometry. The calculation follows the reaction path downhill from the saddle point in both the forward and reverse directions.
-
The IRC path should terminate at the previously optimized reactant and product structures, confirming the connection.
-
-
The following diagram illustrates this self-validating workflow.
Caption: A validated computational workflow for locating and verifying a transition state.
Pillar 3: Bridging Computation and Experiment
The true power of computational analysis is realized when it is used in concert with experimental studies.[6] Predictions from DFT can guide experimental design, and experimental results can validate and refine computational models.
Case Study: Ligand Effects in Buchwald-Hartwig Amination of 2-Bromopyridine
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[8][9] Let's consider the reaction of 2-bromopyridine with aniline, catalyzed by a palladium complex. The choice of phosphine ligand is critical for success.[10][11]
-
Experimental Observation: Bulky, electron-rich biarylphosphine ligands like XPhos often give superior yields compared to simpler ligands like triphenylphosphine (PPh₃).[12]
-
Computational Investigation: A DFT analysis of the rate-determining reductive elimination step can rationalize this observation.
-
With PPh₃: The transition state for reductive elimination might be calculated to have a high energy barrier (e.g., >25 kcal/mol). Analysis of the TS geometry could reveal unfavorable steric interactions or an electronic structure that does not sufficiently stabilize the electron-rich palladium center.
-
With XPhos: The bulky and electron-donating nature of the XPhos ligand is found to stabilize the palladium center throughout the catalytic cycle. The computed transition state for reductive elimination is significantly lower in energy (e.g., 18-20 kcal/mol). The geometry of the TS would show that the ligand's steric profile facilitates the close approach of the pyridyl and anilide fragments, promoting C-N bond formation.
-
This synergy allows researchers to move from a "black box" screening approach to rational, hypothesis-driven catalyst design.
Experimental Protocol for Kinetic Analysis
Computational predictions about rate-determining steps and activation barriers can be corroborated through experimental kinetic studies.
Objective: To determine the reaction order with respect to the catalyst, aryl halide, and amine, providing insight into the species present in the rate-determining step.
Methodology: Reaction Progress Kinetic Analysis using HPLC
-
Preparation:
-
Set up a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath) at the desired temperature (e.g., 100 °C).
-
Prepare a stock solution containing the 2-bromopyridine, a non-reactive internal standard (e.g., dodecane), and the solvent (e.g., toluene).
-
In the reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
-
Reaction Initiation:
-
Add the amine (e.g., aniline) to the reaction vessel.
-
Initiate the reaction by adding a precise volume of the stock solution containing the 2-bromopyridine and internal standard. Start a timer immediately (t=0).
-
-
Data Collection:
-
At timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a solution of diethyl ether and a quenching agent (e.g., a small amount of water or dilute acid) to stop the reaction.
-
Filter the quenched sample through a small plug of silica gel to remove the catalyst and salts.
-
-
Analysis:
-
Analyze the filtered samples by High-Performance Liquid Chromatography (HPLC).
-
Quantify the concentration of the 2-bromopyridine reactant and the 2-aminopyridine product at each time point by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the product versus time. The shape of this curve can be used to determine the reaction orders and rate constant, which can then be compared to the computationally predicted energy barrier via the Eyring equation.
-
Conclusion and Future Outlook
The computational analysis of transition states has transformed our approach to understanding and optimizing challenging reactions like 2-pyridyl cross-coupling. By combining robust theoretical methods like DFT with a rigorous, self-validating workflow, researchers can gain unprecedented insight into the intricate dance of atoms that governs chemical reactivity. The synergy between computation and experiment provides a powerful paradigm for rational catalyst design, accelerating the development of novel synthetic methodologies.[6]
Looking ahead, the integration of machine learning and data science promises to further enhance our predictive capabilities.[13] By training models on large datasets of both experimental and computational results, it may become possible to predict the optimal ligand and reaction conditions for a given 2-pyridyl cross-coupling with even greater speed and accuracy, pushing the boundaries of what is possible in molecular synthesis.
References
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition. [Link]
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The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). PubMed. [Link]
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Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. (n.d.). Accounts of Chemical Research. [Link]
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DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. (n.d.). ResearchGate. [Link]
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Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (2024). International Journal of Advanced Chemistry Research. [Link]
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Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. (n.d.). Journal of the American Chemical Society. [Link]
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Recent Advances on Palladium Radical Involved Reactions. (n.d.). ACS Catalysis. [Link]
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Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. [Link]
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (n.d.). ResearchGate. [Link]
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Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (n.d.). OAE Publishing Inc. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC. [Link]
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Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. (n.d.). ResearchGate. [Link]
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Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study. (2023). PMC. [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [Link]
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Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (n.d.). MDPI. [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). Accounts of Chemical Research. [Link]
-
Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. (n.d.). Current Protocols in Nucleic Acid Chemistry. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]
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Predicting success in Cu-catalyzed C–N coupling reactions using data science. (n.d.). PMC. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (2023). ResearchGate. [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). Angewandte Chemie. [Link]
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Mechanisms and Empirical Analysis of How New Quality Productive Forces Drive High-Quality Development to Enhance Water Resources Carrying Capacity in the Weihe River Basin. (n.d.). MDPI. [Link]
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (n.d.). MDPI. [Link]
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Kinetic Profile of 2-(1-Bromovinyl)pyridine: A Comparative Guide to its Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods for constructing carbon-carbon and carbon-heteroatom bonds is paramount. Among the vast toolkit available to chemists, palladium-catalyzed cross-coupling reactions stand as a cornerstone, enabling the synthesis of complex molecular architectures with remarkable precision. Within this context, vinyl halides, particularly those integrated into heterocyclic systems, represent a versatile class of building blocks. This guide provides an in-depth kinetic analysis of the reactivity of 2-(1-Bromovinyl)pyridine, a key substrate in medicinal chemistry and materials science. By comparing its performance with relevant alternatives and providing a foundation in established experimental protocols, this document serves as a critical resource for researchers seeking to optimize existing synthetic routes and design novel molecular entities.
Understanding the Reactivity of this compound: A Tale of Two Moieties
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is intrinsically governed by the interplay of its two key structural features: the vinyl bromide group and the pyridine ring. Each component imparts distinct electronic and steric properties that collectively dictate the kinetics of the reaction.
The vinyl bromide moiety is the primary site of reactivity, where the crucial carbon-bromine (C-Br) bond is activated by the palladium catalyst. A critical step in the catalytic cycle of most cross-coupling reactions is the oxidative addition of the organic halide to a low-valent palladium(0) complex. Kinetic studies have demonstrated that the oxidative addition of vinyl halides to Pd(0) complexes is a facile process. In fact, comparative studies have shown that the rate of oxidative addition for vinyl bromides is significantly faster than that for aryl bromides, such as phenyl bromide[1][2]. This enhanced reactivity is attributed to the higher energy of the C(sp²)-Br bond in vinyl bromides compared to the C(sp²)-Br bond in aryl bromides, making it more susceptible to cleavage.
The pyridine ring , on the other hand, exerts a profound electronic influence on the adjacent vinyl bromide. As an electron-withdrawing heterocycle, the pyridine ring decreases the electron density of the double bond and the C-Br bond. This electron deficiency at the vinyl group can have a dual effect. On one hand, it can facilitate the initial coordination of the palladium catalyst to the double bond. On the other hand, the electron-withdrawing nature of the pyridine ring can influence the rate of the subsequent steps in the catalytic cycle, such as migratory insertion and reductive elimination. The nitrogen atom in the pyridine ring can also act as a ligand for the palladium catalyst, which can either be beneficial by stabilizing the catalytic species or detrimental by leading to catalyst inhibition, depending on the specific reaction conditions and ligands employed.[3][4]
Comparative Kinetic Performance in Suzuki-Miyaura and Heck Reactions
Two of the most prevalent applications of vinyl halides in organic synthesis are the Suzuki-Miyaura and Heck cross-coupling reactions. Understanding the kinetic profile of this compound in these transformations is crucial for predicting its utility and optimizing reaction conditions.
Suzuki-Miyaura Cross-Coupling: A Comparison with Aryl and Other Vinyl Halides
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron reagent, is a powerful tool for the formation of C-C bonds. The reactivity of the organic halide is a key determinant of the reaction's efficiency.
| Substrate | Relative Rate of Oxidative Addition (Qualitative) | Key Considerations |
| This compound | High | The electron-withdrawing pyridine ring is expected to accelerate the oxidative addition step. The nitrogen atom may coordinate to the palladium catalyst, influencing the overall reaction rate. |
| Simple Vinyl Bromide | High | Generally exhibits high reactivity due to the nature of the C(sp²)-Br bond.[1][2] |
| 2-Bromopyridine | Moderate to High | The C(sp²)-Br bond on the pyridine ring is activated by the electron-deficient nature of the ring, facilitating oxidative addition.[3] |
| Bromobenzene | Moderate | Serves as a standard benchmark for aryl halide reactivity. Generally slower to undergo oxidative addition compared to vinyl bromides.[1][2] |
Causality Behind the Comparison: The higher reactivity of vinyl bromides, including this compound, in the oxidative addition step compared to aryl bromides is a well-established principle. The electron-withdrawing nature of the pyridine ring in this compound is anticipated to further enhance the rate of this initial step by making the carbon atom of the C-Br bond more electrophilic. However, the overall reaction rate is a composite of all steps in the catalytic cycle, and factors such as the nature of the boronic acid, the base, and the ligands can significantly influence the outcome. For instance, the choice of a bulky ligand can prevent catalyst inhibition by the pyridine nitrogen.[5]
Heck Cross-Coupling: Reactivity Profile Against Alternative Alkenes
The Heck reaction couples an organic halide with an alkene to form a substituted alkene. The nature of both the organic halide and the alkene partner influences the reaction kinetics.
| Vinyl Halide | Alkene Partner | Relative Reaction Rate (Qualitative) | Key Considerations |
| This compound | Styrene | Favorable | The electron-deficient nature of the pyridine-substituted alkene product can favor the reaction. |
| This compound | Electron-rich Alkene (e.g., enol ether) | Potentially Slower | The reaction with electron-rich alkenes can sometimes be less efficient and may require specific catalytic systems to control regioselectivity.[6] |
| Simple Vinyl Bromide | Styrene | Favorable | A standard and generally efficient Heck reaction coupling. |
| Aryl Bromide | Styrene | Generally Slower than Vinyl Bromide | The oxidative addition of aryl bromides is typically the rate-limiting step and is slower than that of vinyl bromides. |
Causality Behind the Comparison: In the Heck reaction, the rate is often dependent on the oxidative addition of the halide. As established, this step is generally faster for vinyl bromides than for aryl bromides. The electronic properties of the alkene coupling partner also play a crucial role. Reactions with electron-deficient alkenes are often more facile. The product of the Heck reaction of this compound will be a substituted vinylpyridine, which is an electron-deficient system, potentially providing a thermodynamic driving force for the reaction.
Experimental Protocols for Kinetic Studies
To facilitate further research into the reactivity of this compound, we provide detailed, self-validating experimental protocols for conducting kinetic studies of Suzuki-Miyaura and Heck reactions. These protocols are designed to be adaptable and serve as a robust starting point for rigorous kinetic analysis.
General Considerations for Kinetic Monitoring
Accurate kinetic studies require precise control over reaction parameters and a reliable method for monitoring the reaction progress.
-
Temperature Control: Reactions should be conducted in a thermostated reactor to ensure constant temperature.
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Homogeneity: Ensuring the reaction mixture is well-stirred is crucial for maintaining homogeneity and avoiding mass transfer limitations.
-
Analytical Technique: The choice of analytical technique depends on the specific reaction. Common methods include:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture are taken at specific time points, quenched, and analyzed to determine the concentration of reactants and products. An internal standard is essential for accurate quantification.
-
In-situ Spectroscopic Methods (e.g., NMR, IR): These techniques allow for continuous monitoring of the reaction without the need for sampling.
-
For fast reactions, specialized techniques such as stopped-flow spectroscopy may be necessary.[7][8][9]
Protocol for Kinetic Study of the Suzuki-Miyaura Reaction
This protocol is designed to determine the initial rate of the Suzuki-Miyaura coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvents and reagents
-
Schlenk glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the arylboronic acid, the base, and the internal standard in the chosen solvent. This allows for accurate and reproducible addition of reagents.
-
Reaction Setup: To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and any solid ligand. Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the solvent, followed by the stock solutions of the arylboronic acid, the base, and the internal standard via syringe.
-
Initiation of Reaction: Place the flask in a pre-heated oil bath at the desired temperature and allow the mixture to equilibrate for 5-10 minutes. Initiate the reaction by adding the stock solution of this compound. Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe and immediately quench it in a vial containing a quenching solution (e.g., diethyl ether and water).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining this compound relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of the curve.
Protocol for Kinetic Study of the Heck Reaction
This protocol is designed to determine the initial rate of the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃ or a more specialized phosphine)
-
Base (e.g., Et₃N or K₂CO₃)
-
Solvent (e.g., DMF or acetonitrile)
-
Internal standard (e.g., biphenyl)
-
Anhydrous solvents and reagents
-
Schlenk glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the alkene, the base, and the internal standard in the chosen solvent.
-
Reaction Setup: To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and the ligand. Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the solvent, followed by the stock solutions of the alkene, the base, and the internal standard via syringe.
-
Initiation of Reaction: Place the flask in a pre-heated oil bath at the desired temperature and allow the mixture to equilibrate. Initiate the reaction by adding the stock solution of this compound. Start the timer.
-
Sampling and Analysis: Follow the same sampling and analysis procedure as described for the Suzuki-Miyaura reaction (steps 5-7).
Visualizing Reaction Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycles and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Generalized experimental workflow for kinetic studies.
Conclusion and Future Outlook
This compound stands as a highly versatile and reactive substrate for palladium-catalyzed cross-coupling reactions. Its kinetic profile is characterized by a rapid oxidative addition step, a consequence of the inherent reactivity of the vinyl bromide moiety, which is further activated by the electron-withdrawing pyridine ring. This guide has provided a comparative framework for understanding its performance in Suzuki-Miyaura and Heck reactions, alongside robust experimental protocols to empower researchers in their kinetic investigations.
Future studies should focus on obtaining precise quantitative kinetic data for the reaction of this compound under various catalytic systems. Such data will not only refine our understanding of its reactivity but also enable the rational design of more efficient and selective synthetic methodologies. The continued exploration of the kinetic landscape of such valuable building blocks will undoubtedly accelerate the discovery and development of novel pharmaceuticals and advanced materials.
References
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Amatore, C.; Jutand, A. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics2000 , 19 (19), 3847–3854. [Link]
-
Amatore, C.; Jutand, A. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ResearchGate. [Link]
-
Bickelhaupt, F. M.; van der Poel, H.; van Koten, G.; Vrieze, K. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
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Semproni, M. J.; Mindiola, D. J. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
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Semproni, M. J.; Mindiola, D. J. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health. [Link]
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Scott, W. J.; Stille, J. K. Palladium- (and nickel-) catalyzed vinylation of aryl halides. J. Am. Chem. Soc.1985 , 107 (19), 5483–5488. [Link]
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Gomes, P.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules2016 , 21(10), 1333. [Link]
-
Fu, G. C. Intramolecular Heck Reaction of Unactivated Alkyl Halides. ResearchGate. [Link]
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Anonymous. 2.10: Fast Reactions in Solution. Chemistry LibreTexts. [Link]
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Chen, M.; et al. Kinetics of vinyl acetate synthesis over Pd-Au/SiO2 and Pd/SiO2 catalysts. ResearchGate. [Link]
-
Willis, M. C.; Chauhan, J.; Whittingham, W. G. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Org. Biomol. Chem.2005 , 3, 3094-3095. [Link]
-
Anonymous. 2-bromopyridine. Organic Syntheses. [Link]
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Janus, E.; et al. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorg. Chem.2022 , 61 (34), 13426–13441. [Link]
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Johnson, C. Rapid Kinetic Techniques. University of Hertfordshire Research Archive. [Link]
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Xiao, J.; et al. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? University of Liverpool IT Services. [Link]
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Daugulis, O. Preparation of the (2‐bromoaryl)pyridines 1 a–1 p and 5‐(2‐bromophenyl)pyrimidine 1 q. ResearchGate. [Link]
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Chen, G.; Shaughnessy, K. H.; Daugulis, O. Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Chem. Sci.2014 , 5, 447-451. [Link]
-
Hartwig, J. F. Palladium-catalyzed vinylation of aryl chlorides. Chelate effect in catalysis. Organometallics1996 , 15 (19), 4032–4045. [Link]
- CN104402805A - 2-bromopyridine synthesis method.
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Widenhoefer, R. A.; et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Org. Lett.2016 , 18 (15), 3734–3737. [Link]
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Larhed, M.; Hallberg, A. Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]
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Anonymous. Fast Kinetics of Reactions and Conformational Changes. SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder. [Link]
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Willis, M. C.; Chauhan, J.; Whittingham, W. G. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Org. Biomol. Chem.2005 , 3, 3094-3095. [Link]
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Anonymous. KINETICS OF FAST REACTIONS. eGyanKosh. [Link]
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Anonymous. Preparation of 2-bromopyridine. PrepChem.com. [Link]
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Moran, J. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Bobbitt, J. M.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. ResearchGate. [Link]
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Anonymous. Heck Reaction. Chemistry LibreTexts. [Link]
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Larhed, M.; Hallberg, A. Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. [Link]
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Moran, J. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Anonymous. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]
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Anonymous. Pyridine synthesis. Organic Chemistry Portal. [Link]
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Jutand, A. Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]
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Anonymous. Methods to Measure Fast Reactions. ResearchGate. [Link]
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Curini, M. Palladium-Catalyzed Reactions. MDPI. [Link]
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Newman, S. G.; et al. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chem. Soc. Rev.2015 , 44, 3089-3109. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2-(1-Bromovinyl)pyridine
Senior Application Scientist Guide | Version 1.0 [1][2][3]
Executive Summary & Hazard Architecture
2-(1-Bromovinyl)pyridine (CAS: 12098-43-0) presents a dual-hazard profile that distinguishes it from standard organic waste:
-
The Pyridine Core: A basic heterocycle that is incompatible with strong acids and oxidizers.[2][3]
-
The Vinylic Bromide Moiety: A reactive electrophile susceptible to spontaneous polymerization and hydrolysis.[2][3]
Critical Warning: Do not treat this compound merely as "general halogenated waste." Its potential to polymerize exothermically or act as a potent alkylating agent (lachrymator) requires specific pre-disposal stabilization.[2][3]
Chemical Hazard Snapshot
| Property | Specification | Operational Implication |
| Structure | Pyridine ring + Vinyl Bromide | Polymerization Risk: High.[1][2][3] Requires stabilization. |
| Reactivity | Basic (Pyridine N) | Incompatibility: Violent reaction with strong acids (e.g., Nitric, Sulfuric).[1] |
| Toxicity | Alkylating Agent | Health Hazard: Likely lachrymator and skin sensitizer.[1][2][3] Double-glove required.[2][3] |
| Waste Class | Halogenated Organic | Disposal Path: Destructive Incineration (High Temp) with scrubber.[1][2][3] |
Pre-Disposal Stabilization (The "Self-Validating" Protocol)
Expert Insight: The most common failure mode in disposing of vinyl pyridines is accidental polymerization inside the waste drum, which can lead to container rupture. You must "validate" the waste's stability before it leaves your bench.[2][3]
Protocol A: Stabilization of Neat/Concentrated Material
If you are disposing of >5 mL of pure material or concentrated reaction mixtures:
-
Inhibition: Add 0.1% w/w Hydroquinone or BHT (Butylated hydroxytoluene) to the waste vessel.[2][3]
-
Dilution: Never dispose of the neat compound directly into a 20L drum. Dilute 1:10 with a compatible non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Thermodynamics: Dilution increases the heat capacity of the mixture, acting as a heat sink if a minor exotherm occurs.
-
Protocol B: Quenching Reaction Mixtures
If the compound is in a reaction mixture with Lewis acids or strong bases:
-
Neutralization: Adjust pH to neutral (pH 7-8).
-
Avoid Acidic Waste: Acidic conditions protonate the pyridine nitrogen, increasing solubility in water but potentially catalyzing vinyl polymerization.
-
-
Phase Separation: Extract into an organic layer (DCM/EtOAc) before disposal. Do not mix with aqueous waste streams, as hydrolysis of the vinyl bromide can release HBr over time.
Waste Segregation Logic
Proper segregation is not just compliance; it is safety engineering.[2][3]
The Segregation Decision Tree
Figure 1: Decision logic for segregating this compound waste. Note that the "Non-Halogenated" path is strictly forbidden due to the bromine atom.[1]
Critical Incompatibilities (Do NOT Mix With)
-
Oxidizing Acids: Nitric acid, Perchloric acid, Chromic acid.
-
Strong Bases: NaOH, KOH, Alkyl Lithiums.
Operational Disposal Procedure
Step 1: Container Selection
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.[2][3]
-
Avoid: Metal cans (unless lined), as HBr evolution from slow hydrolysis can corrode metal.
-
-
Closure: Vented caps are recommended if the waste will be stored for >1 week, to prevent pressure buildup from off-gassing.[2][3]
Step 2: Labeling (RCRA & GHS)
Your waste tag must explicitly list the components.[2] "Organic Waste" is insufficient and dangerous for downstream handlers.[2][3]
-
Solvent: (e.g., Dichloromethane 90%)[1]
-
Hazard Checkboxes:
ngcontent-ng-c2307461527="" class="mat-mdc-checkbox mat-accent mat-mdc-checkbox-checked ng-star-inserted" id="mat-mdc-checkbox-0"> -
RCRA Codes (USA Context):
Step 3: Secondary Containment
Place the waste bottle into a secondary tray (polypropylene) capable of holding 110% of the volume. This protects the lab from lachrymatory spills.[2][3]
Emergency Spill Response
If a spill occurs outside the fume hood:
-
Evacuate: The compound is a likely lachrymator (tear gas effect).[2][3] Clear the immediate area.[2][3][4][11]
-
PPE: Don Silver Shield/Laminate Film gloves (Nitrile provides only momentary protection against halogenated aromatics).[2][3] Wear a full-face respirator with Organic Vapor (OV) cartridges if outside a hood.[2][3]
-
Absorb: Use a vermiculite or activated carbon spill pillow.[2][3]
-
Decontaminate: Wash the surface with a dilute soap/water solution.[2][3] Avoid bleach (can react with amines).[2][3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2][3]
-
Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: 2-Vinylpyridine (Analogous Hazard Profile). [1][3]
-
PubChem. (2024).[2][3] Compound Summary: 2-(1-Bromoethyl)pyridine (Structural Analog). National Library of Medicine.[2][3] [1][3]
Disclaimer: This guide provides technical procedural advice based on chemical properties.[2][3] Always verify compliance with your specific institutional EHS guidelines and local government regulations (e.g., 40 CFR in the US or REACH in the EU).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
